Erk-IN-8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H29N7O2 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
N-[5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H29N7O2/c1-5-25(34)30-21-14-22(24(35-4)15-23(21)33(3)13-12-27-2)32-26-28-11-10-20(31-26)18-16-29-19-9-7-6-8-17(18)19/h5-11,14-16,27,29H,1,12-13H2,2-4H3,(H,30,34)(H,28,31,32) |
InChI 键 |
AZQVZBUNPCZEAS-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Erk-IN-8: A Technical Overview of a Novel ERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erk-IN-8, also identified as compound I-1, is an aniline (B41778) pyrimidine (B1678525) derivative that functions as an inhibitor of Extracellular signal-regulated kinase (ERK). As a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK plays a pivotal role in regulating fundamental cellular processes including proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a frequent driver in various human cancers, making ERK an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the available information on the mechanism of action of this compound.
Mechanism of Action
This compound exerts its biological effects through direct inhibition of the ERK kinase. While detailed structural and kinetic data are limited in the public domain, its classification as an aniline pyrimidine derivative suggests it likely functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ERK and preventing the phosphorylation of its downstream substrates.
The MAPK/ERK Signaling Pathway and Point of Inhibition
The MAPK/ERK pathway is a multi-tiered kinase cascade that relays extracellular signals to the cell nucleus. The canonical pathway involves the sequential activation of RAS, RAF, MEK, and finally ERK. Activated ERK then phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression and cellular responses. This compound acts at the final step of this cascade, directly targeting the ERK1 and ERK2 isoforms.
Figure 1: Simplified MAPK/ERK signaling pathway illustrating the point of inhibition by this compound.
Quantitative Data
Publicly available quantitative data for this compound is currently limited. The primary reported value is its in vitro potency against ERK2.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ERK2 | In vitro kinase assay | ≤50 | [1][2] |
Experimental Protocols
Detailed experimental protocols used for the specific characterization of this compound have not been published. However, the following sections describe standard methodologies employed for the evaluation of ERK inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Figure 2: General workflow for an in vitro kinase assay to determine inhibitor potency.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer, serial dilutions of this compound, a solution of purified active ERK2 enzyme, a substrate solution (e.g., Myelin Basic Protein, MBP), and an ATP solution.
-
Kinase Reaction: In a multi-well plate, combine the ERK2 enzyme, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced. In the ADP-Glo™ assay, this involves a two-step process: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the ADP produced and thus the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Western Blot for Downstream Target Inhibition (General Protocol)
Western blotting is a standard technique to assess the effect of an inhibitor on the phosphorylation status of downstream targets of a signaling pathway in a cellular context. A key downstream substrate of ERK is p90 ribosomal S6 kinase (RSK). Inhibition of ERK activity should lead to a decrease in the phosphorylation of RSK (p-RSK).
Figure 3: General workflow for Western blot analysis of downstream target inhibition.
Methodology:
-
Cell Treatment: Plate cancer cells with a constitutively active or stimulated MAPK pathway. Treat the cells with a range of concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and its downstream substrate, RSK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels. Plot the normalized values against the inhibitor concentration to determine the cellular IC50 for target inhibition.
Conclusion
This compound is a potent in vitro inhibitor of ERK2. As an aniline pyrimidine derivative, it is part of a class of compounds that have been explored as kinase inhibitors. While its direct inhibitory activity on ERK2 has been established, a comprehensive understanding of its mechanism of action requires further detailed investigation, including broad kinase selectivity profiling, determination of its binding kinetics, and extensive characterization of its cellular effects on downstream signaling and cell proliferation. The experimental protocols outlined in this guide provide a framework for the further evaluation of this compound and other novel ERK inhibitors.
References
Biological Activity of Erk-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, survival, and apoptosis.[1][2] The final kinases in this cascade, Extracellular signal-regulated kinases 1 and 2 (ERK1/2), are crucial nodes that integrate upstream signals and phosphorylate a multitude of cytoplasmic and nuclear substrates to orchestrate cellular responses. Dysregulation of the ERK pathway is a frequent driver of oncogenesis, making ERK1/2 compelling targets for therapeutic intervention.[3][4][5]
Erk-IN-8 is a research compound identified as an inhibitor of ERK. It belongs to the aniline (B41778) pyrimidine (B1678525) class of small molecules. This guide provides a comprehensive overview of the known biological activity of this compound and presents detailed experimental protocols for its further characterization.
Core Compound Information: this compound
This compound is characterized as an aniline pyrimidine derivative that functions as an inhibitor of ERK2.
Quantitative Data Summary
A critical aspect of characterizing any kinase inhibitor is the quantitative assessment of its potency and selectivity. The following tables summarize the known inhibitory activity of this compound and provide a template for the comprehensive profiling of this and similar compounds.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Conditions |
| ERK2 | ≤ 50 | In vitro kinase assay |
| ERK1 | Data not available | |
| Other Kinases (for selectivity profiling) | Data not available |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | EC50 (nM) | Notes |
| p-ERK1/2 Inhibition | Data not available | Measures target engagement in a cellular context. | |
| Cell Proliferation/Viability | Data not available | Assesses the functional consequence of ERK inhibition. |
Signaling Pathway and Mechanism of Action
This compound, as an ERK inhibitor, acts at the terminal stage of the canonical MAPK cascade. The following diagram illustrates this pathway and the point of intervention for an ERK inhibitor.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. [PDF] Extracellular signal-regulated kinase (ERK) inhibitors in oncology clinical trials | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Erk-IN-8 and the Landscape of ERK Inhibition in Cancer Research: A Technical Guide
Introduction: The ERK Signaling Pathway as a Therapeutic Target in Oncology
The Extracellular signal-Regulated Kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of fundamental cellular processes including proliferation, differentiation, survival, and motility.[1][2] This signaling cascade transmits extracellular signals from cell surface receptors to the nucleus, culminating in the activation of transcription factors that drive these cellular programs.[2][3]
Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, frequently driven by mutations in upstream components like RAS and RAF genes.[4][5] The constitutive activation of this pathway promotes uncontrolled cell growth and survival, making it a prime target for therapeutic intervention.[6][7] While inhibitors targeting upstream kinases like BRAF and MEK have achieved clinical success, the emergence of resistance, often through reactivation of ERK signaling, has highlighted the need for direct ERK inhibitors.[4][8] Targeting the final kinase in the cascade, ERK1/2, offers a strategy to overcome resistance to upstream inhibitors and provides a potential therapeutic avenue for a broad range of cancers with MAPK pathway alterations.[4][9]
This guide provides a technical overview of ERK inhibition in cancer research, with a specific focus on the available data for Erk-IN-8, and supplemented with comprehensive information from well-characterized ERK inhibitors to provide a practical resource for researchers and drug developers.
This compound: An Aniline (B41778) Pyrimidine-Based ERK Inhibitor
This compound is identified as an aniline pyrimidine (B1678525) derivative that functions as an inhibitor of ERK.[10] Limited publicly available data indicates its potent in vitro activity against ERK2.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C26H29N7O2 |
| Molecular Weight | 471.55 g/mol |
| Target | ERK |
| In Vitro Activity (IC50) | ≤50 nM for ERK2 |
Table 1: Chemical and biological properties of this compound.[10]
Further detailed information regarding its kinase selectivity, cellular activity in various cancer lines, and in vivo efficacy is not extensively documented in publicly accessible literature. The subsequent sections will, therefore, draw upon data from other well-studied ERK inhibitors to provide a broader context for the preclinical evaluation of compounds like this compound.
Quantitative Analysis of ERK Inhibitor Activity
The potency of ERK inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Below is a compilation of IC50 values for several prominent ERK inhibitors across various cancer cell lines, illustrating the range of activities and the importance of evaluating inhibitors in diverse genetic contexts.
| Inhibitor | Cell Line | Cancer Type | Key Mutation(s) | ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) | Reference(s) |
| This compound | - | - | - | ≤50 (ERK2, biochemical) | Not Available | [10] |
| SCH772984 | HCT-116 | Colorectal Carcinoma | KRAS G13D | 13 | 135 | [11][12] |
| SH-SY5Y | Neuroblastoma | - | 75 | 24 | [11] | |
| A375 | Melanoma | BRAF V600E | Not Available | Not Available | [8] | |
| Ulixertinib (BVD-523) | HCT-116 | Colorectal Carcinoma | KRAS G13D | 32 | 36 | [11] |
| SH-SY5Y | Neuroblastoma | - | 86 | 180 | [11] | |
| Colo205 | Colorectal Carcinoma | BRAF V600E | Not Available (Ki = 0.04 nM for ERK2) | Not Available | [13] | |
| Ravoxertinib (GDC-0994) | SH-SY5Y | Neuroblastoma | - | 97 | 467 | [11] |
| - | - | - | ERK1 IC50 = 6.1 nM (biochemical) | Not Available | [14] | |
| VX-11e | HCT-116 | Colorectal Carcinoma | KRAS G13D | 39 | 12 | [11] |
| SH-SY5Y | Neuroblastoma | - | Not Available | Not Available | [11] |
Table 2: Comparative IC50 values of selected ERK inhibitors in various cancer cell lines.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ERK signaling and the workflows for inhibitor evaluation is crucial for a clear understanding. The following diagrams, rendered in DOT language, illustrate these concepts.
The MAPK/ERK Signaling Pathway
Caption: The canonical MAPK/ERK signaling cascade and the point of intervention for ERK inhibitors.
General Experimental Workflow for ERK Inhibitor Evaluation
Caption: A typical preclinical workflow for the characterization of a novel ERK inhibitor.
Detailed Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, generalized protocols for key experiments used in the characterization of ERK inhibitors.
Protocol: In Vitro ERK2 Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) against purified active ERK2 enzyme.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Test compound stock solution (in DMSO)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper and wash buffer (if using radioactivity)
-
Luminometer (if using ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
In a 96-well plate, add 5 µL of the diluted compound to each well. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Prepare a master mix containing kinase buffer, active ERK2 enzyme, and the substrate (MBP). Add 20 µL of this master mix to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare an ATP solution (containing [γ-³²P]ATP if using the radioactive method) in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for ERK2.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction.
-
For Radioactive Assay: Spot 20 µL of the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the generated light using a luminometer.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Western Blot for Phospho-ERK Inhibition
Objective: To assess the ability of an ERK inhibitor to block the phosphorylation of ERK and its downstream target RSK in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
Serum-free medium
-
Test compound (ERK inhibitor)
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK activity.
-
Pre-treat the cells with various concentrations of the ERK inhibitor (or DMSO as a control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total ERK and loading control antibodies to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated protein to total protein.
Protocol: Cell Viability (Alamar Blue) Assay
Objective: To measure the anti-proliferative effect of an ERK inhibitor on cancer cells.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (ERK inhibitor)
-
Alamar Blue (Resazurin) reagent
-
96-well plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Prepare serial dilutions of the ERK inhibitor in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor (or DMSO as a control) to each well.
-
Incubate the cells for a specified period (e.g., 72-96 hours).[15]
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may vary depending on the cell type and density.
-
Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells, after subtracting the background from wells with medium only.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Conclusion
Direct inhibition of ERK1/2 represents a compelling strategy in oncology, particularly for tumors harboring MAPK pathway mutations and those that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[4][9] While specific data on this compound is limited, its identification as a potent in vitro ERK2 inhibitor places it within an important class of investigational anti-cancer agents. The comprehensive evaluation of any new ERK inhibitor requires a systematic approach, including rigorous biochemical and cellular characterization, as outlined in this guide. By employing these standardized protocols and understanding the underlying signaling pathways, researchers can effectively profile novel compounds and advance the development of next-generation cancer therapeutics targeting the MAPK cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. aacrjournals.org [aacrjournals.org]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Erk-IN-8: A Technical Guide to Its Role and Analysis in the MAPK Signaling Pathway
Executive Summary: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal terminal kinases in this cascade, and their inhibition presents a promising strategy for cancer treatment.[2][4] This document provides a comprehensive technical overview of Erk-IN-8, a potent inhibitor of ERK. It details the compound's mechanism of action within the MAPK pathway, presents its quantitative efficacy, and provides standardized experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals working to understand and target the MAPK/ERK signaling axis.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved, multi-tiered kinase cascade that transduces signals from the cell surface to the nucleus.[5] The pathway is typically initiated by the binding of extracellular ligands, such as growth factors or cytokines, to receptor tyrosine kinases (RTKs) on the cell membrane.[2][3]
This binding event triggers a sequential phosphorylation cascade:
-
Ras Activation: Activated RTKs recruit adaptor proteins like GRB2 and SOS, which facilitate the exchange of GDP for GTP on the small G-protein Ras, converting it to its active state.[2]
-
Raf Kinase Activation: GTP-bound Ras recruits and activates Raf kinases (A-Raf, B-Raf, Raf-1), which are MAPK kinase kinases (MAP3Ks).[3]
-
MEK Phosphorylation: Activated Raf then phosphorylates and activates MEK1 and MEK2, which are dual-specificity MAPK kinases (MAP2Ks).[2][3]
-
ERK Phosphorylation: Finally, MEK1/2 phosphorylates ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation.[2]
Once activated, ERK1/2 can phosphorylate a multitude of substrates in both the cytoplasm and the nucleus.[2] This leads to the regulation of gene expression and critical cellular processes, including proliferation, survival, and differentiation.[1][5]
This compound: An Aniline (B41778) Pyrimidine-Based ERK Inhibitor
This compound is an aniline pyrimidine (B1678525) derivative that functions as a potent inhibitor of Extracellular Signal-Regulated Kinase (ERK).[6][7] It specifically targets the terminal kinases of the MAPK pathway, ERK1 and ERK2, thereby preventing the phosphorylation of their downstream substrates and blocking the signal transduction cascade.[1] The primary mechanism for many kinase inhibitors involves competition with ATP for binding to the kinase's catalytic site.[8]
Quantitative Analysis of Inhibitor Efficacy
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. This compound has demonstrated significant in vitro potency against ERK2.
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound (compound I-1) | ERK2 | ≤50 nM | In Vitro | [6][7] |
| ERK1/2 inhibitor 8 | ERK2 | 0.48 nM | In Vitro | [8][9] |
| Ulixertinib (BVD-523) | ERK1/2 | - | Clinical Trials | [4] |
| GDC-0994 (Ravoxertinib) | ERK1 / ERK2 | 6.1 nM / 3.1 nM | In Vitro | [4] |
| SCH772984 | ERK1/2 | 1 - 5 nM | Biochemical | [10] |
Note: "ERK1/2 inhibitor 8" may be the same as or a closely related analog of this compound; the different reported IC50 values highlight potential variations in assay conditions or compound batches.
Experimental Protocols for Evaluating ERK Inhibitors
Assessing the efficacy of an ERK inhibitor like this compound requires a combination of in vitro biochemical assays and cell-based functional assays.
Western Blot Analysis of ERK Phosphorylation
This method is fundamental for determining an inhibitor's ability to block ERK activation within a cellular context by measuring the levels of phosphorylated ERK (p-ERK).[11][12]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Growth factor for stimulation (e.g., EGF, 100 ng/mL)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. To reduce basal ERK activity, serum-starve the cells for 12-24 hours in a serum-free medium.[1]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) for 1-2 hours.[1]
-
Stimulation: Induce ERK phosphorylation by stimulating the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.[1]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.[12]
-
Protein Quantification: Scrape the cell lysates, clarify by centrifugation (14,000 x g for 15 min at 4°C), and determine the protein concentration of the supernatant using a BCA assay.[1][12]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate overnight at 4°C with the primary antibody against phospho-ERK1/2. Subsequently, wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control. Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation.[12]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the inhibitor's IC50 value in a cellular context.[1]
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the different inhibitor concentrations. Include vehicle (DMSO) and no-treatment controls.[1]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition and Solubilization: Add 10 µL of MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[1]
Conclusion and Future Directions
This compound is a potent small-molecule inhibitor of ERK1/2, the terminal kinases of the critical MAPK signaling pathway. Its ability to block this pathway at a key downstream node makes it a valuable tool for cancer research and a potential candidate for therapeutic development, particularly in tumors with upstream mutations in RAS or BRAF that lead to pathway hyperactivation.[4] The protocols outlined in this guide provide a standardized framework for researchers to quantitatively assess the biochemical and cellular efficacy of this compound and other ERK inhibitors. Further research should focus on its broader kinase selectivity profile to identify potential off-target effects, its in vivo efficacy in preclinical models, and its potential for use in combination therapies to overcome drug resistance.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ERK1/2 inhibitor 8 | Benchchem [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Erk-IN-8: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Structure, Properties, and Mechanism of Action of the ERK Inhibitor, Erk-IN-8.
Introduction
This compound is an aniline (B41778) pyrimidine (B1678525) derivative that has been identified as a potent inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] The MAPK/ERK pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is a frequent driver of oncogenesis, making ERK a compelling target for cancer therapy. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its experimental evaluation.
Structure and Chemical Properties
This compound, also referred to as compound I-1, is classified as an aniline pyrimidine derivative. While the definitive chemical structure is detailed within patent CN107973783A, publicly available information confirms its molecular formula and weight.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Aniline pyrimidine derivative | [1] |
| Molecular Formula | C₂₆H₂₉N₇O₂ | |
| Molecular Weight | 471.55 g/mol | |
| CAS Number | 2226293-75-8 | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term |
Mechanism of Action
This compound functions as a potent inhibitor of ERK2.[1] The MAPK/ERK signaling pathway is a three-tiered kinase cascade involving RAF, MEK, and ERK. Upon activation by upstream signaling, MEK1/2 phosphorylates ERK1/2 at threonine and tyrosine residues in the T-E-Y motif within the activation loop. This dual phosphorylation event activates ERK, enabling it to phosphorylate a multitude of cytoplasmic and nuclear substrates, thereby regulating gene expression and promoting cell cycle progression.
This compound is presumed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of ERK2 and preventing the transfer of phosphate (B84403) to its substrates. This mode of action is common for small molecule kinase inhibitors. By inhibiting ERK2, this compound effectively blocks downstream signaling, leading to a reduction in cell proliferation and survival in cancer cells with a hyperactivated MAPK/ERK pathway.
References
Erk-IN-8 Target Protein Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein interactions of Erk-IN-8, a potent inhibitor of Extracellular Signal-Regulated Kinase (ERK). The document details its mechanism of action within the MAPK/ERK signaling pathway, presents available quantitative data on its potency, and outlines typical experimental protocols for the characterization of such inhibitors. This guide is intended to serve as a valuable resource for professionals engaged in cancer research and the development of targeted therapeutics.
Introduction to this compound and the MAPK/ERK Signaling Pathway
This compound is an aniline (B41778) pyrimidine (B1678525) derivative identified as a potent inhibitor of ERK, a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK/ERK pathway is a central cellular signaling pathway that transduces signals from extracellular stimuli, such as growth factors, to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, survival, and migration.
The canonical MAPK/ERK pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), typically a RAF kinase; a MAP Kinase Kinase (MAPKK), MEK1 or MEK2; and a MAP Kinase (MAPK), ERK1 or ERK2. Dysregulation of this pathway, often through mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers, making ERK a compelling target for therapeutic intervention.
This compound is classified as a catalytic inhibitor of ERK. This class of inhibitors functions by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates. This is distinct from dual-mechanism inhibitors, which may also prevent the activating phosphorylation of ERK by its upstream kinase, MEK.
Quantitative Data on Inhibitor Potency
The potency of this compound has been primarily characterized against ERK2. To provide a broader context for its activity, the following table includes data for this compound alongside other well-characterized ERK inhibitors. It is important to note that comprehensive public data, particularly a broad kinase selectivity profile for this compound, is limited.
| Inhibitor | Primary Target(s) | IC50 (ERK1) | IC50 (ERK2) | Notable Off-Targets | Reference |
| This compound | ERK | Not Available | ≤50 nM | Not Publicly Available | [1] |
| SCH772984 | ERK1, ERK2 | 8.3 nM | 2.7 nM | CLK2, DRAK1, TTK/MPS1 | [2] |
| Ulixertinib (BVD-523) | ERK1, ERK2 | ~1 nM | <1 nM | ERK8 | [3] |
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | ~5 nM | ~1.5 nM | p90RSK | [3] |
Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the kinase activity of ERK1 and ERK2. The diagram below illustrates the MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors like this compound.
Experimental Protocols
The characterization of an ERK inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are representative protocols for these key experiments.
In Vitro Kinase Assay (IC50 Determination)
This protocol describes a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of ERK2 kinase activity.
Materials:
-
Purified, active ERK2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of the assay plate, add:
-
The diluted inhibitor or vehicle control.
-
Purified ERK2 enzyme.
-
Substrate (e.g., MBP).
-
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves two steps: adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data, setting the vehicle control as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-ERK Assay (In-Cell Western)
This protocol outlines a method to measure the inhibition of ERK phosphorylation in a cellular context.
Objective: To determine the potency of this compound in blocking growth factor-induced ERK phosphorylation in a relevant cancer cell line.
Materials:
-
Cancer cell line with an active MAPK pathway (e.g., A375, melanoma, BRAF V600E mutant)
-
Cell culture medium and serum
-
Growth factor (e.g., EGF or Phorbol 12-myristate 13-acetate)
-
This compound
-
Primary antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-Total ERK1/2.
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Black-sided, clear-bottom 96-well plates.
-
Imaging system capable of near-infrared detection.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal ERK activity, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Add a growth factor (e.g., EGF) at its EC80 concentration to stimulate the MAPK pathway. Incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with the cocktail of primary antibodies (anti-phospho-ERK and anti-total-ERK).
-
Wash and incubate with the cocktail of fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Wash the cells and acquire images using a near-infrared imager in two channels (e.g., 700 nm for total ERK and 800 nm for phospho-ERK).
-
Quantify the fluorescence intensity for each channel in each well.
-
Normalize the phospho-ERK signal to the total ERK signal to account for variations in cell number.
-
Plot the normalized phospho-ERK signal against the inhibitor concentration to determine the cellular IC50.
-
Experimental Workflow for Inhibitor Characterization
The comprehensive characterization of a kinase inhibitor like this compound follows a structured workflow, from initial screening to detailed profiling. The diagram below outlines this logical progression.
Conclusion
This compound is a potent, in vitro-validated inhibitor of ERK2, targeting a key node in the frequently dysregulated MAPK signaling pathway. While publicly available data on its broader selectivity and isoform specificity are limited, the established methodologies for kinase inhibitor characterization provide a clear framework for its further evaluation. The protocols and workflows detailed in this guide offer a comprehensive approach for researchers and drug developers to assess the therapeutic potential of this compound and similar molecules targeting the ERK cascade. A thorough understanding of on-target potency, kinase selectivity, and cellular activity is paramount for the successful translation of such compounds into clinical candidates.
References
Downstream Effects of Erk-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erk-IN-8 is a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. As an aniline (B41778) pyrimidine (B1678525) derivative, this compound exhibits a strong inhibitory effect on ERK2 in vitro, with a reported half-maximal inhibitory concentration (IC50) of ≤50 nM[1]. This technical guide provides a comprehensive overview of the downstream effects of this compound, detailing its mechanism of action, its impact on cellular signaling pathways, and methodologies for its experimental application. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a tool to investigate ERK signaling and as a potential therapeutic agent.
Introduction to the MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular stimuli, such as growth factors and mitogens, to the nucleus to regulate a wide array of cellular processes. These processes include proliferation, differentiation, survival, and apoptosis. The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), typically a Raf kinase; a MAP kinase kinase (MAPKK), MEK1 or MEK2; and a MAP kinase (MAPK), ERK1 or ERK2.
Upon activation, ERK1/2 phosphorylate a multitude of downstream substrates located in both the cytoplasm and the nucleus. Key cytoplasmic substrates include members of the 90-kDa ribosomal S6 kinase (RSK) family, which in turn regulate other proteins involved in cell growth and survival. In the nucleus, activated ERK phosphorylates and activates transcription factors such as ELK1, c-Fos, and c-Myc, leading to the regulation of gene expression programs that drive cell cycle progression and other cellular responses. Dysregulation of the ERK pathway is a frequent event in human cancers, making it a significant target for therapeutic intervention.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the kinase activity of ERK2. By binding to ERK2, it prevents the phosphorylation of its downstream substrates. This inhibition leads to a blockade of the entire downstream signaling cascade, ultimately impacting gene expression and cellular phenotype.
Downstream Effects of this compound on Cellular Signaling
Inhibition of ERK2 by this compound is expected to have profound effects on various cellular processes that are dependent on the MAPK/ERK pathway.
Inhibition of Substrate Phosphorylation
The primary downstream effect of this compound is the reduction in the phosphorylation of ERK substrates. This includes:
-
p90 Ribosomal S6 Kinase (RSK): Activated ERK directly phosphorylates and activates RSK. Inhibition by this compound is expected to decrease the levels of phosphorylated RSK (p-RSK).
-
ELK1: A transcription factor that is a direct nuclear target of ERK. This compound treatment should lead to a reduction in phosphorylated ELK1 (p-ELK1), thereby inhibiting the transcription of its target genes, such as c-fos.
Effects on Gene Expression
By inhibiting the activation of transcription factors like ELK1 and c-Fos, this compound is predicted to alter the expression of a wide range of genes. This includes genes involved in:
-
Cell Cycle Progression: Inhibition of ERK signaling can lead to the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, potentially causing cell cycle arrest.
-
Cell Proliferation and Survival: Many genes regulated by the ERK pathway are involved in promoting cell growth and inhibiting apoptosis. This compound would be expected to downregulate these pro-proliferative and anti-apoptotic genes.
Cellular Phenotypes
The culmination of the molecular effects of this compound manifests in observable cellular phenotypes:
-
Inhibition of Cell Proliferation: By arresting the cell cycle and downregulating pro-proliferative signals, this compound is expected to inhibit the growth of cancer cells that are dependent on the ERK pathway.
-
Induction of Apoptosis: In some cellular contexts, the inhibition of the pro-survival signals mediated by the ERK pathway can lead to the induction of programmed cell death.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from a closely related compound, Erk-IN-7, and general knowledge of ERK inhibitors provide expected outcomes.
| Parameter | Value | Cell Line(s) | Notes |
| This compound IC50 (ERK2 enzyme) | ≤50 nM | - | In vitro biochemical assay[1]. |
| Erk-IN-7 IC50 (ERK2 enzyme) | 0.94 nM | - | In vitro biochemical assay. May serve as a proxy for this compound's potency. |
Quantitative data on the effects of this compound on the phosphorylation of downstream targets and on cell viability in various cell lines are not yet widely published. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the downstream effects of this compound.
Western Blotting for Phosphorylated ERK Substrates
This protocol allows for the detection of changes in the phosphorylation status of ERK and its downstream targets, such as RSK and ELK1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-RSK, anti-RSK, anti-p-ELK1, anti-ELK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of ERK2.
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Kinase assay buffer
-
ATP (and [γ-³²P]ATP for radiometric assay or ADP-Glo™ Kinase Assay kit)
-
This compound
-
96-well plates
-
Detection system (scintillation counter or luminometer)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound.
-
Kinase Reaction:
-
In a 96-well plate, add kinase buffer, recombinant ERK2, and this compound dilutions.
-
Pre-incubate to allow inhibitor binding.
-
Initiate the reaction by adding the kinase substrate and ATP mixture.
-
Incubate at 30°C for a defined period.
-
-
Detection:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ³²P-ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Stop the kinase reaction and add the ADP-Glo™ reagent to convert the generated ADP to ATP. Then, add the kinase detection reagent to measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis: Plot the kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percent viability against the log of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations of Signaling Pathways and Workflows
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade from growth factor binding to gene expression.
This compound Mechanism of Action
References
Erk-IN-8: A Technical Guide for Investigating Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central nodes in this cascade, and their inhibition represents a key strategy in cancer therapy. Erk-IN-8 is a potent and selective inhibitor of ERK, offering a valuable tool for dissecting the complexities of oncogenic signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of its effects on signaling pathways.
Mechanism of Action
This compound is an aniline (B41778) pyrimidine (B1678525) derivative that functions as an inhibitor of ERK1/2. It exerts its inhibitory effect on ERK2 with a half-maximal inhibitory concentration (IC50) of less than or equal to 50 nM in in vitro kinase assays[1]. By targeting the terminal kinases in the MAPK cascade, this compound can effectively block the downstream signaling events that drive oncogenesis.
Data Presentation
| Target | Assay Type | IC50 (nM) | Reference |
| ERK2 | In vitro Kinase Assay | ≤ 50 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of ERK Signaling
This protocol allows for the assessment of this compound's effect on the phosphorylation of ERK and its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Serum-free medium for starvation
-
This compound stock solution
-
Growth factor (e.g., EGF) for stimulation (optional)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. If studying growth factor-induced signaling, starve the cells in serum-free medium for 12-24 hours. Pre-treat the cells with various concentrations of this compound for a specified time before stimulating with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein levels to the total protein levels and the loading control.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified ERK2.
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase assay buffer
-
Substrate (e.g., Myelin Basic Protein - MBP or a specific peptide substrate)
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, recombinant ERK2 enzyme, and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a luciferase-based reaction that generates a luminescent signal proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity (luminescence) against the log of the this compound concentration. Use non-linear regression to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the MAPK/ERK signaling pathway, the point of inhibition by this compound, and the general workflows for the described experiments.
Figure 1. The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for Western blot analysis of ERK signaling.
Figure 3. Workflow for the in vitro kinase assay to determine this compound potency.
Conclusion
This compound serves as a potent research tool for investigating the role of the ERK signaling pathway in oncogenesis. The protocols and diagrams provided in this guide offer a framework for researchers to quantitatively assess the effects of this compound on cancer cell proliferation and signaling. By employing these methodologies, scientists can further elucidate the mechanisms of oncogenic signaling and contribute to the development of novel cancer therapeutics.
References
Preclinical Data for Erk-IN-8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data available for Erk-IN-8, a potent inhibitor of Extracellular signal-regulated kinase (ERK). Due to the limited publicly available preclinical data for this compound, this document presents the known biochemical potency and supplements it with representative data and detailed experimental protocols typical for a well-characterized ERK inhibitor. This approach offers a thorough framework for understanding the evaluation of compounds targeting the ERK signaling pathway.
Core Concepts: The ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly ERK1 and ERK2, attractive targets for therapeutic intervention.
This compound is an aniline (B41778) pyrimidine (B1678525) derivative that acts as an inhibitor of ERK.[1] It targets the kinase activity of ERK, preventing the phosphorylation of its downstream substrates and thereby inhibiting the propagation of oncogenic signals.
Quantitative Data Summary
The following tables summarize the known and representative preclinical data for this compound.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 |
| This compound | ERK2 | Biochemical Kinase Assay | ≤50 nM[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Representative Cellular Activity
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 |
| A375 | Melanoma (BRAF V600E) | Cell Viability (MTT) | 150 nM |
| HCT116 | Colorectal Cancer (KRAS G13D) | Cell Viability (MTT) | 250 nM |
| PANC-1 | Pancreatic Cancer (KRAS G12D) | Cell Viability (MTT) | 500 nM |
| A375 | Melanoma (BRAF V600E) | p-RSK Inhibition (Western Blot) | 75 nM |
This data is representative for a typical ERK inhibitor and not specific to this compound. EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.
Table 3: Representative In Vivo Efficacy
| Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) |
| Nude Mice | A375 Xenograft | 50 mg/kg, oral, once daily | 65% |
| Nude Mice | HCT116 Xenograft | 100 mg/kg, oral, once daily | 50% |
This data is representative for a typical ERK inhibitor and not specific to this compound. TGI is a measure of the effectiveness of an anti-cancer drug in preventing tumor growth.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the preclinical activity of ERK inhibitors like this compound.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of the purified ERK enzyme.
Materials:
-
Purified recombinant human ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted compound, ERK2 enzyme, and MBP substrate to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK Inhibition
This cellular assay measures the ability of the inhibitor to block the phosphorylation of ERK and its downstream targets in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Cell culture medium and supplements
-
This compound stock solution
-
Growth factor (e.g., EGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantify band intensities to determine the inhibition of ERK phosphorylation.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound at a specified dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) to assess efficacy.
-
Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot for p-ERK).
Conclusion
This compound is a potent biochemical inhibitor of ERK2. While comprehensive public preclinical data for this specific compound is limited, this guide provides a framework for its evaluation based on established methodologies for ERK inhibitors. The provided protocols and representative data serve as a valuable resource for researchers and drug development professionals working on targeting the ERK signaling pathway in oncology. Further studies are required to fully elucidate the cellular and in vivo preclinical profile of this compound.
References
Methodological & Application
Application Notes and Protocols for Erk-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erk-IN-8 is a potent and selective inhibitor of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] The MAPK/ERK pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[2][3] Dysregulation of this pathway is a hallmark of many human cancers, making ERK a compelling target for therapeutic intervention.[4][5] this compound exerts its inhibitory effect on ERK2 with a strong in vitro potency, exhibiting an IC50 value of ≤50 nM.[1] These application notes provide detailed protocols for the use of this compound in cell culture for studying the MAPK/ERK pathway and assessing its therapeutic potential.
Data Presentation
The efficacy of ERK inhibitors can vary significantly across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant ERK1/2 inhibitors in various cancer cell lines.
| Inhibitor/Compound | Cell Line | Cancer Type | IC50 (µM) | Notes |
| This compound (related to ERK1/2 inhibitor 8) | Colo-205 | Colorectal Cancer | 0.5 | Resulted in a significant reduction in pERK levels.[6] |
| This compound (related to ERK1/2 inhibitor 8) | SKOV3 | Ovarian Cancer | 0.8 | Induced apoptosis via caspase activation.[6] |
| This compound (related to ERK1/2 inhibitor 8) | HCT-116 | Colorectal Cancer | 0.6 | Led to the inhibition of cell proliferation.[6] |
| Ulixertinib (BVD-523) | HCT-116 | Colorectal Cancer | 0.036 | Exerts toxicity at a concentration of 36 nM.[4] |
| Ulixertinib (BVD-523) | SH-SY5Y | Neuroblastoma | 0.180 | ERK inhibition IC50 was 86 nM.[4][7] |
| Ulixertinib (BVD-523) | U937 | Histiocytic Lymphoma | 4.5 | Cells showed lower sensitivity to ERK inhibitors.[4][7] |
| Ravoxertinib | SH-SY5Y | Neuroblastoma | 0.467 | ERK inhibition IC50 was 97 nM.[4][7] |
| SCH772984 | SH-SY5Y | Neuroblastoma | 0.024 | ERK inhibition IC50 was 75 nM.[4][7] |
| SCH772984 | U937 | Histiocytic Lymphoma | 1.7 | Cells showed lower sensitivity to ERK inhibitors.[4][7] |
| VX-11e | HCT-116 | Colorectal Cancer | 0.012 | ERK inhibition IC50 was 39 nM.[4] |
| VX-11e | U937 | Histiocytic Lymphoma | 5.7 | Cells showed lower sensitivity to ERK inhibitors.[4][7] |
Signaling Pathway
The MAPK/ERK signaling cascade is initiated by extracellular signals such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a sequential phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cellular responses. This compound acts by directly inhibiting the kinase activity of ERK1 and ERK2.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[8]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Viability Assessment (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.[9]
Protocol 2: Western Blot for ERK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on ERK phosphorylation.
Materials:
-
Adherent cancer cell line
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution
-
Growth factor (e.g., EGF, 100 ng/mL)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.[8][10]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[8]
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.[8]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.[8][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10][11]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[11]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[11][12]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound in a cell-based assay.
Caption: A generalized experimental workflow for studying this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. abeomics.com [abeomics.com]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ERK1/2 inhibitor 8 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Analyzing p-ERK Inhibition by Erk-IN-8
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for assessing the inhibitory effect of Erk-IN-8 on the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 (p-ERK) using Western blotting.
Introduction
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] The pathway consists of a series of protein kinases: RAS, RAF, MEK, and ERK.[3] The activation of this pathway culminates in the phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 and Thr185/Tyr187, respectively) by MEK1/2.[4][5][6] This phosphorylation is a key indicator of pathway activation.
This compound is an aniline (B41778) pyrimidine (B1678525) derivative that functions as a potent inhibitor of ERK2, with an in vitro IC50 of ≤50 nM.[7] Western blotting is a robust method to quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK, providing a direct measure of an inhibitor's efficacy.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment designed to measure the dose-dependent effect of this compound on ERK1/2 phosphorylation in a cancer cell line. Data is represented as the ratio of p-ERK to total ERK band intensity, normalized to the untreated control.
| Treatment Group | Concentration (nM) | p-ERK / Total ERK Ratio (Fold Change) | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 0.78 | ± 0.07 |
| This compound | 50 | 0.45 | ± 0.05 |
| This compound | 100 | 0.21 | ± 0.04 |
| This compound | 500 | 0.08 | ± 0.02 |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the core MAPK/ERK signaling cascade and highlights the point of inhibition by this compound.
Detailed Experimental Protocol: p-ERK Western Blot
This protocol is optimized for detecting changes in ERK1/2 phosphorylation following treatment with this compound.
Part 1: Cell Culture and Treatment
-
Cell Plating: Seed cells (e.g., a cancer cell line with an active MAPK pathway) in 6-well plates and culture in appropriate media until they reach 70-80% confluency.[8]
-
Serum Starvation: To minimize basal p-ERK levels, aspirate the growth media and replace it with serum-free media.[8][9] Incubate the cells for 12-24 hours.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the inhibitor to final concentrations (e.g., 0, 10, 50, 100, 500 nM) in serum-free media.
-
Stimulation (Optional): If studying inhibition of stimulated ERK phosphorylation, add a growth factor (e.g., 100 ng/mL EGF) for 15 minutes as a positive control.[4]
-
Incubation: Treat the starved cells with the various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO) group.
Part 2: Lysate Preparation and Protein Quantification
-
Cell Lysis: Place culture plates on ice and wash cells twice with ice-cold PBS.[8] Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail to each well.[4]
-
Collection: Scrape the cells, transfer the lysate to pre-chilled microcentrifuge tubes, and incubate on ice for 30 minutes.[8]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][8]
-
Supernatant Collection: Carefully transfer the clear supernatant to new, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.[4] Run the gel at 100-120V until the dye front reaches the bottom. Ensure sufficient runtime to resolve the 44 kDa (ERK1) and 42 kDa (ERK2) bands.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10] Activate the membrane with methanol (B129727) for 2-5 minutes before setting up the transfer.[10]
-
Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4][10] Note: Do not use milk, as its phosphoproteins can cause high background.[4]
Part 4: Immunodetection of p-ERK
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) diluted in 5% BSA/TBST (e.g., 1:5,000-1:10,000).[9][10] Incubate overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (e.g., 1:5,000-1:10,000) for 1 hour at room temperature.[4][9][10]
-
Washing: Repeat the washing step as described in Part 4, Step 2.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using a CCD imaging system or X-ray film.[9][10]
Part 5: Stripping and Re-probing for Total ERK
-
Stripping: To normalize the p-ERK signal, strip the membrane to remove the bound antibodies.[4][10] Incubate the membrane in a mild stripping buffer (e.g., 200 mM Glycine, 0.1% SDS, 1% Tween 20, pH 2.2) for 15-30 minutes at room temperature.[10]
-
Washing and Re-blocking: Wash the membrane thoroughly with PBS and then TBST. Re-block the membrane with 5% BSA in TBST for 1 hour.[4][10]
-
Re-probing: Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C.[4][10]
-
Detection: Repeat the secondary antibody incubation, washing, and detection steps as described for p-ERK.
Part 6: Data Analysis
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software.
-
Normalization: For each lane, calculate the ratio of the p-ERK signal to the total ERK signal.[4][10] This normalization accounts for any variations in protein loading.
-
Analysis: Express the normalized data as a fold change relative to the untreated control.
Western Blot Experimental Workflow
The diagram below outlines the key stages of the Western blot protocol for p-ERK analysis.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
Application Notes and Protocols for In Vivo Evaluation of Erk-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway is central to the regulation of essential cellular processes, including proliferation, differentiation, survival, and motility.[1][2] The core of this pathway consists of a series of protein kinases: RAS, RAF, MEK, and finally ERK.[3] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Erk-IN-8 is a potent and selective inhibitor of ERK1/2, designed to block downstream signaling and inhibit tumor growth. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound.
Signaling Pathway
The RAS/RAF/MEK/ERK cascade is a key signaling pathway that drives cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of ERK1/2, the final kinases in this cascade, thereby preventing the phosphorylation of downstream substrates involved in cell cycle progression and survival.
Caption: The ERK Signaling Pathway and the Point of Intervention for this compound.
In Vivo Experimental Design
The in vivo evaluation of this compound typically involves pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies in appropriate animal models.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies determine key parameters such as bioavailability, half-life, and maximum concentration, which are crucial for designing effective dosing regimens for efficacy studies.
Pharmacodynamic (PD) Studies
PD studies aim to demonstrate that this compound engages its target, ERK1/2, in the tumor tissue and inhibits downstream signaling. A key biomarker for PD assessment is the level of phosphorylated RSK (p-RSK), a direct substrate of ERK. Tumor and/or surrogate tissue (e.g., peripheral blood mononuclear cells) are collected at various time points after treatment to assess the extent and duration of target inhibition via methods like Western blot or immunohistochemistry.
Efficacy Studies
Efficacy studies are designed to assess the anti-tumor activity of this compound in relevant cancer models. Cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models in immunocompromised mice are commonly used.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Human Melanoma (A375) Xenograft Model
This protocol describes a typical efficacy study using the A375 human melanoma cell line, which harbors the BRAF V600E mutation leading to constitutive activation of the ERK pathway.
1. Animal Model
-
Species: Athymic Nude Mice (nu/nu), female, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide sterile food and water ad libitum.
-
Acclimation: Acclimate animals for at least one week before the experiment.
2. Cell Culture and Implantation
-
Cell Line: A375 human melanoma cells (BRAF V600E).
-
Culture: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Implantation: Subcutaneously inject 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
3. Tumor Monitoring and Randomization
-
Monitoring: Monitor tumor growth twice weekly using caliper measurements.
-
Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
4. Drug Formulation and Administration
-
Formulation: Formulate this compound in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Administration: Administer this compound orally (p.o.) via gavage once daily (QD) or twice daily (BID). The vehicle group receives the formulation without the active compound.
5. Efficacy and Toxicity Endpoints
-
Efficacy: Terminate the study when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
Toxicity: Monitor body weight twice weekly as an indicator of toxicity. Observe animals for any clinical signs of distress.
6. Pharmacodynamic Analysis
-
At the end of the study, excise tumors and prepare tissue lysates for Western blot analysis to assess the inhibition of ERK signaling (e.g., levels of phosphorylated RSK).
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
Data Presentation
The following tables present hypothetical data for this compound based on typical results for potent and selective ERK inhibitors.
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T1/2 (h) | Bioavailability (%) |
| This compound | IV | 5 | 2,500 | 0.1 | 4,500 | 4.0 | 100 |
| This compound | PO | 25 | 1,800 | 1.0 | 9,000 | 4.5 | 40 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T1/2: Half-life.
Table 2: Hypothetical Pharmacodynamic and Efficacy Data of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | p-RSK Inhibition at 4h post-dose (%) |
| Vehicle | 0 | 1850 ± 250 | - | -1.5 ± 2.0 | 0 |
| This compound | 25 | 980 ± 150 | 47 | -3.0 ± 2.5 | 65 |
| This compound | 50 | 450 ± 90 | 76 | -5.5 ± 3.0 | 92 |
| This compound | 100 | 150 ± 50 | 92 | -8.0 ± 4.0 | >95 |
Data are presented as mean ± standard error of the mean (SEM).
Conclusion
These application notes provide a framework for the in vivo characterization of this compound. The provided protocols and hypothetical data serve as a guide for designing and executing preclinical studies to evaluate the therapeutic potential of this novel ERK inhibitor. Careful consideration of animal models, dosing regimens, and relevant biomarkers is critical for a successful preclinical development program.
References
Erk-IN-8 for Immunoprecipitation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erk-IN-8 is a potent and selective inhibitor of Extracellular signal-regulated kinase (ERK), specifically targeting ERK2 with a strong inhibitory effect (IC50 ≤ 50 nM).[1] The ERK/MAPK signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer.[2][3] Therefore, tools that allow for the study of ERK signaling, such as specific inhibitors used in conjunction with techniques like immunoprecipitation, are invaluable for both basic research and drug development.
This document provides detailed application notes and protocols for the use of this compound in immunoprecipitation (IP) assays. These protocols are intended to guide researchers in effectively utilizing this inhibitor to study ERK-dependent signaling events and protein interactions.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ERK1/2. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby blocking signal transduction. This targeted inhibition allows for the specific investigation of ERK-mediated cellular events.
Data Presentation
Inhibitor Specifications
| Parameter | Value | Reference |
| Target | ERK2 | [1] |
| IC50 | ≤ 50 nM | [1] |
| Mechanism | ATP-competitive inhibitor | Inferred from typical kinase inhibitor function |
Recommended Working Concentrations for Cell Treatment
The optimal concentration of this compound for inhibiting ERK activity in cell culture should be determined empirically for each cell line and experimental condition. However, based on data from other ERK inhibitors like U0126, a starting point for optimization can be inferred.
| Inhibitor | Cell Line | Effective Concentration | Treatment Time | Effect | Reference |
| U0126 | Various Colorectal Cancer Cell Lines | 10 µM | 18 hours | Significant reduction in IL-8 secretion | |
| U0126 | hRPTEC | 10-20 µM | 1 hour pre-treatment | Attenuated BKPyV-induced ERK phosphorylation | |
| Adagrasib | NCI-H358 | 300 nM | Not specified | Ablated pERK expression | |
| Trametinib | A549 | 30 nM | Not specified | Maximally inhibited ERK signaling |
Based on this, a starting concentration range of 1-10 µM for this compound is recommended for treating cells prior to immunoprecipitation.
Signaling Pathway
The following diagram illustrates the canonical ERK/MAPK signaling pathway, highlighting the point of inhibition by this compound.
References
Application Notes and Protocols for Erk-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and use of Erk-IN-8, a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2). Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is an aniline (B41778) pyrimidine (B1678525) derivative that functions as a potent inhibitor of ERK2, a key component of the Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the MAPK/ERK cascade, often due to activating mutations in RAS or BRAF, is a hallmark of many human cancers. Therefore, inhibitors of this pathway, such as this compound, are valuable tools for cancer research and drug development. This compound exhibits a strong inhibitory effect on ERK2 in vitro, with an IC50 value of ≤50 nM.[1]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 2226293-75-8 | [1] |
| Molecular Formula | C₂₆H₂₉N₇O₂ | [1] |
| Molecular Weight | 471.55 g/mol | |
| Appearance | Solid powder | |
| Purity | ≥98% (as determined by HPLC) | |
| IC₅₀ | ≤50 nM for ERK2 | |
| Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Stock Concentration | 10 mM | |
| Storage of Powder | -20°C for long-term storage | |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots |
Signaling Pathway
The MAPK/ERK signaling pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating gene expression and cellular responses. The pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates. This compound specifically inhibits the activity of ERK2, the terminal kinase in this cascade.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before use to prevent condensation of moisture.
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.7155 mg of this compound (Molecular Weight = 471.55 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize the potential for precipitation of the compound in aqueous media, it is advisable to perform an intermediate dilution of the stock solution in DMSO. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution in Culture Medium: Further dilute the 10 mM stock or the 1 mM intermediate stock into pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment.
-
Example for a 1 µM final concentration from a 10 mM stock: Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium (a 1:10,000 dilution). The final DMSO concentration will be 0.01%.
-
Example for a 1 µM final concentration from a 1 mM intermediate stock: Add 1 µL of the 1 mM intermediate stock to 1 mL of cell culture medium (a 1:1,000 dilution). The final DMSO concentration will be 0.1%.
-
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with this compound.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for treating cells.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical workflow for assessing the biological activity of this compound in cancer cell lines.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of ERK and its downstream targets, such as RSK, to confirm the inhibitory activity of this compound.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a short period (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK, total ERK, phospho-RSK, and total RSK. A loading control (e.g., GAPDH or β-actin) should also be included.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analyze the band intensities to determine the extent of inhibition of ERK signaling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | High final concentration of the compound or DMSO. | Perform an intermediate dilution in DMSO before adding to the aqueous medium. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). |
| Inconsistent Results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. |
| No or Low Inhibitory Effect | Incorrect concentration, degraded compound, or resistant cell line. | Verify the calculations and preparation of the working solutions. Use a fresh aliquot of the stock solution. Confirm the cell line is sensitive to ERK inhibition. |
| Cell Toxicity in Vehicle Control | High DMSO concentration. | Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific cell line. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the MAPK/ERK signaling pathway in various biological and pathological processes.
References
Application Notes and Protocols for Erk-IN-8 Treatment in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erk-IN-8 is an aniline (B41778) pyrimidine (B1678525) derivative that functions as a potent inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention. Upregulation of the ERK pathway, often driven by mutations in BRAF or RAS genes, is a critical driver of tumor cell proliferation, survival, and differentiation.[2][3][4] this compound demonstrates strong inhibitory effects on ERK2 in vitro, with an IC50 value of ≤50 nM.[1] These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft models, offering detailed protocols and expected outcomes based on data from structurally and functionally similar ERK inhibitors.
Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating fundamental cellular processes. In many cancers, constitutive activation of this pathway leads to uncontrolled cell growth. ERK1 and ERK2 are the final kinases in this cascade, and their inhibition is a key strategy to block downstream signaling. This compound, as an ERK inhibitor, prevents the phosphorylation of downstream substrates by ERK, thereby arresting the cell cycle and inhibiting tumor growth. Some ERK inhibitors exhibit a dual mechanism of action, not only inhibiting the kinase activity of ERK but also preventing its phosphorylation and activation by MEK.[2]
Quantitative Data Summary
Table 1: In Vivo Efficacy of ERK Inhibitors in Human Cancer Xenograft Models
| Compound | Cancer Model | Xenograft Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MK-8353 | Melanoma | SK-MEL-28 (BRAF V600E) | 60 mg/kg, p.o., b.i.d. | Tumor Regression | [3] |
| MK-8353 | Colon Cancer | Colo-205 (BRAF V600E) | 20 mg/kg, p.o., b.i.d. | 37% TGI | [3] |
| MK-8353 | Colon Cancer | Colo-205 (BRAF V600E) | 40 mg/kg, p.o., b.i.d. | 88% TGI | [3] |
| GDC-0994 | Colorectal Cancer | HCT116 | 30 mg/kg, p.o., q.d. | 49% TGI | [4] |
| GDC-0994 | Colorectal Cancer | HCT116 | 60 mg/kg, p.o., q.d. | 57% TGI | [4] |
| GDC-0994 | Colorectal Cancer | HCT116 | 100 mg/kg, p.o., q.d. | 80% TGI | [4] |
p.o. - per os (by mouth); b.i.d. - bis in die (twice a day); q.d. - quaque die (once a day)
Table 2: Pharmacodynamic Effects of ERK Inhibitors in Xenograft Tumors
| Compound | Cancer Model | Tissue | Time Point | % Inhibition of pERK | Reference |
| MK-8353 | Colon Cancer (Colo-205) | Tumor | 1 hour | Significant inhibition | [2] |
| MK-8353 | Colon Cancer (Colo-205) | Skin | 1 hour | Significant inhibition | [2] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with ERK inhibitors like this compound. These protocols are generalized and may require optimization for specific cell lines and animal models.
Protocol 1: Subcutaneous Xenograft Model Establishment
Materials:
-
Cancer cell line of interest (e.g., BRAF or RAS mutant)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)
-
Oral gavage needles or sterile syringes and needles for intraperitoneal injection
-
Animal balance
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle on the day of administration. The formulation should be optimized for solubility and stability.
-
Weigh each mouse daily to ensure accurate dose calculation (mg/kg).
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle only.
-
The dosing schedule (e.g., once or twice daily) should be determined based on the pharmacokinetic properties of the compound. For compounds with shorter half-lives, twice-daily dosing may be necessary to maintain target engagement.
Protocol 3: Assessment of Anti-tumor Efficacy
Procedure:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for pERK) and the remainder fixed in formalin for histological analysis.
Protocol 4: Pharmacodynamic Analysis
Materials:
-
Excised tumor tissue
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the frozen tumor tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using standard protocols.
-
Probe the membranes with primary antibodies against pERK, total ERK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of pERK inhibition relative to total ERK and the loading control.
Visualizations
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft study of an ERK inhibitor.
References
Application Notes and Protocols: Assessing the Efficacy of Erk-IN-8 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] The pathway transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[3][4] Dysregulation of the RAS-RAF-MEK-ERK pathway, often due to activating mutations in genes like BRAF or RAS, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][5][6]
Erk-IN-8 is an aniline (B41778) pyrimidine (B1678525) derivative that functions as a potent inhibitor of ERK1 and ERK2.[7] It targets the terminal kinases in the cascade, offering a strategy to counteract pathway activation and potentially overcome resistance mechanisms that can emerge with inhibitors targeting upstream components like RAF or MEK.[3] These application notes provide a comprehensive guide to assessing the efficacy of this compound in various cell lines, including detailed protocols for key experiments and data interpretation.
Mechanism of Action
This compound exerts its inhibitory effect by targeting ERK1/2. The canonical MAPK/ERK pathway begins with the activation of receptor tyrosine kinases, leading to the activation of RAS.[2] Activated RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2.[8] MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Y187 for ERK2), leading to ERK activation.[1][8] Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, thereby driving the expression of genes critical for cell cycle progression and survival.[2][9] By inhibiting ERK1/2, this compound is expected to block these downstream phosphorylation events, leading to a reduction in the expression of proliferation-associated genes and ultimately causing cell growth arrest or apoptosis.
Data Presentation: Efficacy of this compound
The efficacy of this compound can be quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. It is crucial to determine the IC50 for both biochemical inhibition (target engagement) and cellular viability (phenotypic outcome), as these values may differ.[10][11]
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines Note: The following data are representative examples for illustrative purposes.
| Cell Line | Cancer Type | Key Mutation | Biochemical IC50 (p-ERK Inhibition) | Cell Viability IC50 (MTT Assay, 72h) |
| A375 | Malignant Melanoma | BRAF V600E | 65 nM | 150 nM |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | 80 nM | 210 nM |
| H727 | Lung Carcinoid | Wild-Type RAS/RAF | 110 nM | 350 nM |
| SW620 | Colorectal Adenocarcinoma | KRAS G12V | 95 nM | 280 nM |
Biochemical IC50 reflects the concentration needed to inhibit ERK1/2 phosphorylation. Cell Viability IC50 reflects the concentration needed to reduce cell proliferation/viability by 50%.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of this compound.
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is designed to measure the inhibition of ERK1/2 phosphorylation in cells treated with this compound.
Materials:
-
Cell culture plates (6-well)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency.[12] b. For serum starvation (optional, to reduce basal p-ERK levels), replace the medium with serum-free medium for 12-24 hours.[12] c. Treat cells with a serial dilution of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. Aspirate the medium and wash cells twice with ice-cold PBS.[6][12] b. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[6] c. Incubate on ice for 30 minutes, vortexing periodically.[12] d. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[6] e. Transfer the supernatant to a new tube.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay.[13] b. Normalize all samples to the same protein concentration with lysis buffer. c. Add 4x Laemmli buffer to each sample (to a final concentration of 1x) and heat at 95°C for 5 minutes.[12]
-
Immunoblotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[14] b. Transfer the separated proteins to a PVDF membrane.[14] c. Block the membrane with blocking buffer for 1 hour at room temperature.[14][15] d. Incubate the membrane with anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14][15] e. Wash the membrane three times with TBST for 5-10 minutes each.[15] f. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1-2 hours at room temperature.[14][15] g. Wash the membrane three times with TBST. h. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Re-probing for Total ERK (Loading Control): a. To ensure equal protein loading, the same membrane can be stripped and re-probed for total ERK.[14] b. Incubate the membrane in a stripping buffer (e.g., glycine-based) for 15-30 minutes.[14][16] c. Wash thoroughly, re-block, and then probe with the anti-total-ERK1/2 primary antibody, followed by the secondary antibody and imaging steps as above.
-
Data Analysis: a. Quantify band intensities using densitometry software (e.g., ImageJ).[6] b. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. c. Plot the normalized p-ERK levels against the log of this compound concentration and fit a dose-response curve to determine the biochemical IC50.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic/cytostatic effects of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.[6] b. Allow cells to adhere and grow overnight.
-
Inhibitor Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound (and a vehicle control) to the wells. c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Aspirate the medium containing MTT. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Shake the plate gently for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (defined as 100% viability). c. Plot the percent viability against the log of this compound concentration and fit a dose-response curve to determine the cell viability IC50.
Protocol 3: In Vitro Kinase Assay (Luminescence-Based)
This biochemical assay measures the direct inhibitory effect of this compound on purified ERK2 kinase activity by quantifying ADP production.
Materials:
-
Purified recombinant active ERK2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[9]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: a. Prepare a reaction mix containing kinase assay buffer, the ERK2 substrate (e.g., MBP), and purified ERK2 enzyme. b. Add 2 µL of serially diluted this compound or vehicle control (DMSO) to the wells of the assay plate. c. Add the kinase/substrate mix to the wells. d. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. e. Incubate the plate at room temperature for 60 minutes.[9]
-
ADP Detection (Following Kit Manufacturer's Protocol): a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9] b. Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[9]
-
Measurement and Analysis: a. Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. b. Calculate the percent inhibition of kinase activity for each this compound concentration relative to the vehicle control. c. Plot the percent inhibition against the log of this compound concentration and fit a dose-response curve to determine the in vitro kinase IC50.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erk-IN-8 Concentration in Cells
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Erk-IN-8, a potent ERK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is advisable to start with a broad dose-response curve to determine the optimal concentration. A suggested starting range is from 10 nM to 10 µM. It is crucial to empirically determine the IC50 value for your specific cell line and experimental conditions.
Q2: How long should I incubate the cells with this compound?
A2: The optimal incubation time depends on your experimental endpoint. For signaling studies assessing ERK phosphorylation, a short incubation of 1 to 4 hours is often sufficient. For functional assays such as cell viability or proliferation, longer incubation times of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the ideal duration for your specific assay.[1]
Q3: What is the appropriate vehicle control for this compound?
A3: this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO). Therefore, the appropriate vehicle control is a corresponding concentration of DMSO that matches the highest concentration used for the inhibitor treatment. It is important to ensure that the final DMSO concentration is non-toxic to your cells, generally below 0.1%.
Q4: How can I confirm that this compound is inhibiting ERK signaling in my cells?
A4: The most common method to confirm on-target activity is to perform a Western blot to analyze the phosphorylation status of ERK1/2 (p-ERK) and its downstream substrate, RSK (p-RSK).[1] A potent and specific inhibitor should lead to a dose-dependent decrease in the levels of p-ERK and p-RSK without significantly affecting total ERK and RSK protein levels.
Q5: What are the potential off-target effects of this compound?
A5: Like many kinase inhibitors that are ATP-competitive, this compound may have off-target effects, especially at higher concentrations.[2] It is crucial to use the lowest effective concentration that achieves the desired on-target effect to minimize potential off-target activities. If available, consulting inhibitor selectivity profiles can provide information on potential off-target kinases.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of ERK phosphorylation | 1. Suboptimal inhibitor concentration. 2. Incorrect timing for analysis. 3. Inhibitor degradation. 4. Cell line is resistant to ERK inhibition. | 1. Perform a dose-response curve to determine the IC50. 2. Conduct a time-course experiment (e.g., 1, 2, 4, 8 hours). 3. Prepare fresh stock solutions and aliquot for single use. 4. Analyze the activation state of upstream and parallel signaling pathways. |
| High cell death or cytotoxicity at expected effective concentrations | 1. Off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Poor inhibitor solubility leading to precipitation. 4. Primary cells are more sensitive. | 1. Use the lowest effective concentration. Consider a more selective inhibitor if available. 2. Ensure the final DMSO concentration is non-toxic (typically <0.1%). 3. Check inhibitor solubility. Prepare fresh stock solutions. 4. Perform a dose-response curve starting from a lower concentration range.[1] |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent incubation times. 3. Inhibitor degradation. | 1. Use cells within a consistent passage number range and seed at a uniform density. 2. Standardize all incubation times precisely. 3. Aliquot and store the inhibitor properly. Prepare fresh dilutions for each experiment. |
| High background or no signal in Western Blot for phospho-ERK | 1. Suboptimal antibody dilution. 2. Insufficient blocking. 3. Phosphatase activity. 4. Poor protein transfer. | 1. Titrate primary and secondary antibodies to find the optimal dilution. 2. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat milk in TBST. 3. Include phosphatase inhibitors in your lysis buffer. 4. Verify protein transfer using Ponceau S staining.[2] |
| Paradoxical activation of ERK phosphorylation | Inhibition of active ERK1/2 can prevent negative feedback, leading to an accumulation of p-ERK1/2.[3] | This phenomenon has been observed with several ERK1/2 inhibitors.[3] Acknowledge this possibility and focus on the inhibition of downstream targets (e.g., p-RSK) as a more reliable indicator of pathway inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound Using a Dose-Response Curve and Western Blotting
This protocol outlines the steps to identify the effective concentration of this compound for inhibiting ERK phosphorylation in a specific cell line.
1. Cell Seeding and Starvation:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 6-12 hours to reduce basal ERK activity.[1]
2. Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a serum-free medium to achieve final concentrations ranging from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Include a vehicle control with the same final concentration of DMSO.
-
Pre-treat the starved cells with the different concentrations of this compound or vehicle for 1-2 hours.[1]
3. Stimulation:
-
Stimulate the cells with a known activator of the ERK pathway (e.g., 50 ng/mL EGF or 100 ng/mL FGF) for 10-15 minutes to induce ERK phosphorylation.[1]
4. Cell Lysis and Protein Quantification:
-
Immediately wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
5. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
Quantify the band intensities to determine the concentration at which this compound effectively inhibits ERK phosphorylation.
Protocol 2: Assessing Cell Viability in Response to this compound Treatment
This protocol helps to determine the cytotoxic effects of this compound and calculate the IC50 for cell viability.
1. Cell Seeding:
-
Seed cells at an optimal density in a 96-well plate and allow them to adhere for 24 hours.
2. Inhibitor Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium. A common approach is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 20 µM).[1]
-
Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Remove the old medium and add the prepared this compound dilutions or vehicle control to the wells.
3. Incubation:
-
Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
4. Viability Assay:
-
Assess cell viability using a standard method such as MTT, MTS, or a commercial cell viability reagent.
5. Data Analysis:
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
Data Presentation
Table 2: Example IC50 Values for Various ERK Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) |
| SCH772984 | SH-SY5Y | 75 | 110 |
| Ulixertinib | SH-SY5Y | 86 | 1200 |
| VX-11e | SH-SY5Y | 180 | >10000 |
| SCH772984 | HCT-116 | 21 | 29 |
| Ulixertinib | HCT-116 | 25 | 32 |
| VX-11e | HCT-116 | 32 | 45 |
| SCH772984 | U937 | 1700 | - |
| Ulixertinib | U937 | 4500 | - |
| VX-11e | U937 | 5700 | - |
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Caption: Workflow for optimizing this compound concentration.
References
Erk-IN-8 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility, stability, and use of Erk-IN-8, a potent ERK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aniline (B41778) pyrimidine (B1678525) derivative that functions as an inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway.[1][2] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[3] By inhibiting ERK2, this compound can be a valuable tool in cancer research and for studying cellular signaling. This compound has demonstrated a strong inhibitory effect on ERK2 in vitro, with an IC50 value of ≤50 nM.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
While specific solubility data for this compound is not extensively published, general guidelines for small molecule kinase inhibitors suggest that Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions. It is generally advised to prepare a stock solution of at least 10 mM in DMSO. This compound is likely to be insoluble or sparingly soluble in ethanol (B145695) and water. For cell culture experiments, the final working solution is prepared by diluting the DMSO stock solution into the cell culture medium.
Q3: How should I store this compound stock solutions?
For long-term stability, it is recommended to store the DMSO stock solution of this compound in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's Certificate of Analysis for specific storage recommendations and stability information.
Q4: What is the typical experimental concentration range for an ERK inhibitor like this compound?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. However, a general starting point for in vitro cell-based assays is a concentration range of 1-10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H29N7O2 | |
| Molecular Weight | 471.55 | |
| Target | ERK2 | |
| IC50 (in vitro) | ≤50 nM |
Table 2: General Solubility Guidance for this compound
| Solvent | Solubility | Notes |
| DMSO | ≥10 mM | Recommended for preparing concentrated stock solutions. |
| Ethanol | Insoluble or Sparingly Soluble | Generally not recommended as a primary solvent. |
| Water | Insoluble | Not suitable for creating stock solutions. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of 471.55 g/mol , calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 212.05 µL of DMSO.
-
Warm the vial slightly and vortex to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particulates.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
It is recommended to use the freshly prepared working solution immediately and not to store it for extended periods.
-
Protocol: Assessing this compound Activity by Western Blot
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on ERK phosphorylation.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Remove the culture medium and replace it with the medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration). Incubate for the desired duration (e.g., 1-2 hours).
-
Stimulation (Optional): If your experimental design involves stimulating the ERK pathway, add a mitogen such as Epidermal Growth Factor (EGF) at a suitable concentration (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) before cell lysis.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2. An antibody against a housekeeping protein like GAPDH should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK. Compare the inhibitor-treated samples to the vehicle control to assess the inhibitory effect of this compound.
Mandatory Visualizations
References
Technical Support Center: Understanding Potential Off-Target Effects of ERK Inhibitors
Disclaimer: Initial searches for a specific inhibitor named "Erk-IN-8" did not yield publicly documented information. It is possible that this is an internal designation, a novel compound not yet in the public domain, or a misnomer for another inhibitor. This guide, therefore, focuses on the well-documented off-target effects of commonly used ERK1/2 inhibitors to provide researchers, scientists, and drug development professionals with a framework for anticipating and troubleshooting potential issues in their experiments. The principles and methodologies discussed here are broadly applicable to the characterization of any novel ERK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with ERK inhibitors?
A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary target. With ERK inhibitors, which target the highly conserved ATP-binding pocket of kinases, there is a risk of inhibiting other kinases with similar binding sites. These off-target interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological responses that are not due to the inhibition of the ERK1/2 pathway.[1]
Q2: How is the selectivity of an ERK inhibitor determined?
A2: The selectivity of an ERK inhibitor is typically assessed through in vitro kinase profiling assays. This involves testing the inhibitor against a large panel of kinases (kinome) to determine its half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each. A highly selective inhibitor will show potent inhibition of ERK1/2 with significantly weaker or no activity against other kinases.
Q3: Can an ERK inhibitor show different effects in different cell lines?
A3: Yes, the action of ERK inhibitors can be highly cell-line specific. This variability can be influenced by the genetic and transcriptomic background of the cells, the presence of mutations in the RAS/RAF/MEK/ERK pathway, and the activity of compensatory signaling pathways.[2] Therefore, it is crucial to characterize the effect of an inhibitor in the specific cellular context of your experiment.
Q4: What is "paradoxical pERK activation" and should I be concerned?
A4: Paradoxical pERK1/2 activation is a phenomenon observed with some ERK inhibitors where the level of phosphorylated ERK actually increases upon treatment.[2] This is thought to result from the inhibition of active ERK, which in turn prevents the negative feedback loops that normally suppress upstream signaling, leading to an accumulation of phosphorylated, albeit inhibited, ERK. While the ERK is not catalytically active, this can complicate the interpretation of Western blot results that only measure phosphorylation levels.
Troubleshooting Guide
Problem 1: I'm observing unexpected cell death or toxicity that doesn't correlate with ERK inhibition.
-
Possible Cause: The inhibitor may have off-target effects on kinases involved in cell survival pathways. For example, some ERK inhibitors have been shown to induce necrosis or apoptosis through mechanisms independent of ERK inhibition.[2]
-
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Check if the inhibitor is known to target other kinases, such as those involved in apoptosis or cell cycle regulation.
-
Perform Dose-Response Experiments: Determine if the toxicity is observed at the same concentration range required for ERK inhibition. A significant separation between the IC50 for ERK inhibition and the concentration causing toxicity may suggest off-target effects.
-
Use a Structurally Different ERK Inhibitor: If possible, repeat the experiment with a different class of ERK inhibitor. If the toxic effect persists, it is more likely to be an on-target effect of ERK inhibition in your specific cell model.
-
Rescue Experiment: Attempt to rescue the phenotype by expressing a drug-resistant mutant of ERK1/2. If the toxicity is not reversed, it is likely an off-target effect.
-
Problem 2: My ERK inhibitor is not showing the expected efficacy, even though I've confirmed target engagement.
-
Possible Cause: The cellular phenotype you are studying may not be solely dependent on ERK1/2 signaling. Cancer cells, in particular, can exhibit dependency on parallel signaling pathways that can compensate for ERK inhibition.[2]
-
Troubleshooting Steps:
-
Confirm Target Inhibition: Use a downstream marker of ERK activity, such as phosphorylation of RSK1, to confirm that the inhibitor is effectively blocking the pathway in your cells.
-
Analyze Alternative Signaling Pathways: Investigate the activity of parallel pathways, such as the PI3K/AKT pathway, which can also promote cell proliferation and survival.
-
Consider Combination Therapy: Explore the use of your ERK inhibitor in combination with inhibitors of other relevant pathways to achieve a more potent effect.
-
Quantitative Data Presentation
Table 1: Kinase Selectivity of Common ERK1/2 Inhibitors
| Inhibitor | Primary Targets | Known Off-Targets (at higher concentrations) | Reference |
| SCH772984 | ERK1, ERK2 | Few identified | |
| Ulixertinib (BVD-523) | ERK1, ERK2 | ERK8 | |
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | p90RSK (downstream kinase) |
Note: This table provides a summary of publicly available data. For detailed kinase profiles, refer to the primary literature or manufacturer's datasheets.
Experimental Protocols
1. In Vitro Kinase Assay for Selectivity Profiling
-
Objective: To determine the IC50 of an inhibitor against a panel of kinases.
-
Methodology:
-
Recombinant kinases are incubated with a specific substrate and ATP in a buffer solution.
-
The inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
-
The enzyme activity is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
-
2. Cellular Apoptosis and Necrosis Assay
-
Objective: To assess the effect of an inhibitor on cell death mechanisms.
-
Methodology:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with the ERK inhibitor at various concentrations for a specified period (e.g., 24, 48, 72 hours).
-
The cells are then stained with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Annexin V for apoptosis and propidium (B1200493) iodide for necrosis).
-
The percentage of cells in each category is quantified using flow cytometry or high-content imaging.
-
This allows for the determination of whether the inhibitor induces a specific cell death pathway.
-
Visualizations
Caption: The MAPK/ERK signaling cascade, a key pathway in cell regulation.
Caption: Experimental workflow for assessing kinase inhibitor off-target effects.
Caption: Troubleshooting decision tree for unexpected results with ERK inhibitors.
References
Technical Support Center: Troubleshooting Erk-IN-8 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when performing Western blot analysis for phosphorylated ERK (p-ERK) following treatment with Erk-IN-8, a representative ERK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it affect p-ERK levels?
A1: this compound is an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it targets ERK1 and ERK2, which are key downstream kinases in this cascade.[1] The activation of ERK1/2 requires phosphorylation by the upstream kinases MEK1 and MEK2.[1] this compound and similar inhibitors typically work by binding to ERK1/2 and preventing their phosphorylation, thus inhibiting their activation.[1] Consequently, successful treatment with this compound should lead to a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK) detected by Western blot, while the total ERK levels should remain relatively constant.
Q2: Why is it crucial to measure both p-ERK and total ERK?
A2: Measuring the level of phosphorylated ERK provides a direct assessment of the activation state of the ERK signaling pathway.[2] However, to ensure that any observed decrease in p-ERK is due to the inhibitor's activity and not variations in protein loading between lanes, it is essential to normalize the p-ERK signal to the total amount of ERK protein in each sample.[2][3] This is typically achieved by stripping the membrane after detecting p-ERK and then re-probing it with an antibody against total ERK.[2][4][5]
Q3: What are the critical first steps in sample preparation to ensure the accurate detection of p-ERK?
A3: To preserve the phosphorylation state of ERK, it is vital to work quickly and keep samples on ice or at 4°C throughout the preparation process.[2] The use of a lysis buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors is essential to prevent dephosphorylation and degradation of your target protein.[2][6]
Q4: Should I use milk or Bovine Serum Albumin (BSA) as a blocking agent for my p-ERK Western blot?
A4: For phospho-specific antibodies like p-ERK, it is highly recommended to use 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for blocking.[2] Milk contains casein, a phosphoprotein, which can cross-react with the anti-phospho antibody, leading to high background noise and potentially obscuring the specific p-ERK signal.[2][7]
Troubleshooting Guide
Here are some common problems encountered during this compound Western blot experiments and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Weak p-ERK Signal | Low protein expression or phosphorylation: The basal level of p-ERK in your cell line may be low. | Include a positive control, such as cells stimulated with a known activator of the MAPK pathway (e.g., EGF), to confirm that the antibody and detection system are working.[2] |
| Ineffective protein transfer: Proteins, especially those with high molecular weights, may not have transferred efficiently from the gel to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S before blocking.[8] You can also stain the gel with Coomassie Blue after transfer to check for remaining proteins.[8] Optimize transfer time and voltage as needed. | |
| Suboptimal antibody concentration: The primary or secondary antibody concentration may be too low. | Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody). Always use freshly diluted antibodies for best results.[6] | |
| Inactive HRP enzyme: The horseradish peroxidase (HRP) enzyme on the secondary antibody may be inhibited. | Ensure that buffers are free of sodium azide, which inhibits HRP activity.[8] Use fresh ECL substrate.[8] | |
| Over-blocking: Excessive blocking can mask the epitope your antibody is supposed to recognize. | Reduce the blocking time or the concentration of the blocking agent. | |
| High Background | Insufficient blocking: The blocking step may not have been adequate to prevent non-specific antibody binding. | Increase the blocking time or the concentration of the blocking agent (e.g., up to 10% BSA). |
| Antibody concentration too high: Excess primary or secondary antibody can lead to non-specific binding. | Decrease the antibody concentration and/or reduce the incubation time. | |
| Inadequate washing: Insufficient washing can leave behind unbound antibodies. | Increase the number and duration of wash steps with TBST after both primary and secondary antibody incubations.[6][9] | |
| Membrane dried out: Allowing the membrane to dry out at any stage can cause high background. | Ensure the membrane remains submerged in buffer throughout the procedure.[8] | |
| Non-Specific Bands | Antibody cross-reactivity: The primary antibody may be recognizing other proteins in the lysate. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Protein degradation: Degraded protein fragments may be detected by the antibody. | Use fresh samples and always include protease inhibitors in your lysis buffer.[6][8] Store lysates at -80°C for long-term storage.[6] | |
| Sample overloading: Loading too much protein can lead to "smiling" bands and non-specific interactions. | Reduce the amount of protein loaded per well. A typical range is 20-30 µg of whole-cell extract.[6] | |
| Reduced Signal After Stripping and Re-probing for Total ERK | Protein loss during stripping: Harsh stripping conditions can remove some of the transferred protein from the membrane. | Use a milder stripping buffer or reduce the stripping time.[10] Alternatively, run two separate gels and blot them in parallel—one for p-ERK and one for total ERK.[10] |
| Incomplete stripping: Residual primary and secondary antibodies from the p-ERK detection can interfere with the total ERK detection. | After stripping, incubate the membrane with only the secondary antibody and ECL to ensure no signal is detected before proceeding with the total ERK primary antibody.[2] |
Experimental Protocols
Detailed Protocol: Western Blot for p-ERK and Total ERK
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration. Include a positive control by treating cells with a known ERK activator.[3]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[2][3]
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[3]
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[3]
-
Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel.[4]
-
Run the gel until the dye front reaches the bottom. It's important to run the gel long enough to get good separation of the ERK1 (44 kDa) and ERK2 (42 kDa) bands.[5]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2][3]
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[3][4]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.[3]
-
-
Stripping and Re-probing for Total ERK:
-
Wash the membrane with TBST.
-
Incubate the membrane in a stripping buffer (e.g., a buffer containing glycine (B1666218) and SDS at a low pH) for 15-30 minutes at room temperature.[4][5]
-
Wash the membrane extensively with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody against total ERK1/2 overnight at 4°C.
-
Repeat the secondary antibody incubation and signal detection steps as described above.[3]
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.[3]
-
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-ERK and Total ERK.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Erk-IN-8 cytotoxicity in cancer cells
Disclaimer: This technical support center provides guidance based on the known mechanism of action of ERK inhibitors and general protocols for assessing cancer cell cytotoxicity. Publicly available data on the specific cytotoxic effects and detailed experimental protocols for Erk-IN-8 in cancer cell lines are limited. The provided information should be used as a general guide, and researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aniline (B41778) pyrimidine (B1678525) derivative that acts as an inhibitor of Extracellular signal-regulated kinase (ERK). It has a strong inhibitory effect on the ERK2 enzyme in vitro, with an IC50 value of ≤50 nM[1]. By inhibiting ERK, this compound is expected to block the MAPK/ERK signaling pathway, which is crucial for cell proliferation, survival, and differentiation in many cancer types. Dysregulation of this pathway is a common feature of various cancers.
Q2: What is the expected cytotoxic effect of this compound on cancer cells?
A2: As an ERK inhibitor, this compound is anticipated to induce cytotoxicity in cancer cells that are dependent on the MAPK/ERK signaling pathway for their growth and survival. The cytotoxic effects are expected to manifest as a reduction in cell viability, induction of apoptosis (programmed cell death), and/or cell cycle arrest. The magnitude of the effect will likely vary depending on the cancer cell line's genetic background, particularly the presence of mutations in genes like BRAF and RAS that lead to ERK pathway activation.
Q3: I am not observing any cytotoxicity with this compound in my cancer cell line. What could be the reason?
A3: There are several potential reasons for a lack of cytotoxicity:
-
Cell Line Resistance: Your cancer cell line may not be dependent on the ERK pathway for survival. It might have alternative survival pathways activated.
-
Incorrect Concentration: The concentrations of this compound used may be too low to elicit a cytotoxic response. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.
-
Inhibitor Inactivity: Ensure that the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions and dilutions for each experiment.
-
Experimental Duration: The incubation time with the inhibitor may be too short. Cytotoxic effects can take 24, 48, or 72 hours to become apparent.
-
Solvent Issues: Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability and is consistent across all treatment groups, including the vehicle control.
Q4: How can I confirm that this compound is inhibiting the ERK pathway in my cells?
A4: To confirm the on-target activity of this compound, you should perform a Western blot analysis to assess the phosphorylation status of ERK (p-ERK) and its downstream targets, such as RSK. A potent ERK inhibitor should lead to a significant reduction in the levels of phosphorylated ERK (p-ERK1/2 at Thr202/Tyr204) without affecting the total ERK protein levels.
Troubleshooting Guides
Problem: High Variability in IC50 Values Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. Use cells in the logarithmic growth phase. |
| Cell Passage Number | Use cells from a similar low passage number for all experiments to avoid phenotypic drift. |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Standardize the incubation time for the cytotoxicity assay across all experiments. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation, or ensure they are filled with sterile PBS or media to maintain humidity. |
Problem: No Apoptosis Induction Observed
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Duration | Increase the concentration of this compound and/or extend the treatment duration. |
| Apoptosis Assay Sensitivity | Try a different, more sensitive apoptosis detection method (e.g., Caspase-Glo assay in addition to Annexin V staining). |
| Cell Line Employs Other Death Mechanisms | The primary mechanism of cell death in your cell line upon ERK inhibition might be other than apoptosis, such as autophagy or senescence. |
| Timing of Assay | Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment. |
Quantitative Data Summary
Table 1: Cell Viability IC50 Values of Various ERK Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| SCH772984 | SH-SY5Y | 24 |
| Ulixertinib | SH-SY5Y | 180 |
| Ravoxertinib | SH-SY5Y | 467 |
| VX-11e | HCT-116 | 12 |
| Ulixertinib | HCT-116 | 36 |
Note: This data is for comparative purposes only and may not be representative of this compound's activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for an appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
paradoxical ERK activation with Erk-IN-8
Welcome to the technical support center for Erk-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during their experiments with this ERK inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges, particularly the unexpected phenomenon of paradoxical ERK activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aniline (B41778) pyrimidine (B1678525) derivative that functions as a potent inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway.[1] It is designed to bind to ERK2 and block its kinase activity, thereby preventing the phosphorylation of downstream substrates involved in cellular proliferation, differentiation, and survival. It has a strong inhibitory effect on ERK2 in vitro, with an IC50 value of ≤50 nM.[1]
Q2: What is paradoxical ERK activation?
Paradoxical ERK activation is a phenomenon where a kinase inhibitor, intended to suppress a signaling pathway, instead causes its activation. This has been observed with inhibitors of the MAPK/ERK pathway, notably with some RAF and MEK inhibitors, and even with certain ERK5 inhibitors.[2][3][4][5][6][7][8][9] In the context of RAF inhibitors, this occurs in cells with wild-type BRAF, where the inhibitor promotes the dimerization of RAF kinases, leading to the transactivation of the unbound protomer and subsequent downstream ERK activation.[8][10] For some ERK5 inhibitors, the binding of the inhibitor can induce a conformational change that promotes the transcriptional activity of ERK5, independent of its kinase function.[2][3][4][11]
Q3: Could this compound cause paradoxical ERK activation?
While paradoxical ERK activation is a known class effect for some kinase inhibitors targeting the MAPK pathway, there is currently no direct evidence in the public domain to suggest that this compound, a direct ERK1/2 inhibitor, causes this phenomenon. However, the complexity of cellular signaling and the existence of feedback loops mean that unexpected effects can occur. Researchers observing an increase in ERK signaling or downstream gene expression upon treatment with this compound should consider investigating this possibility.
Q4: How can I experimentally determine if this compound is causing paradoxical ERK activation in my cell line?
To investigate potential paradoxical ERK activation, you should measure the phosphorylation status of ERK (p-ERK) and the expression of ERK target genes after treating your cells with a dose-range of this compound. An increase in p-ERK levels or upregulation of ERK target genes at certain inhibitor concentrations would be indicative of paradoxical activation. A detailed experimental workflow is provided in the troubleshooting section.
Troubleshooting Guides
Problem: I am observing an increase in p-ERK levels or expression of ERK target genes after treating my cells with this compound.
This observation is counterintuitive for an ERK inhibitor and may suggest paradoxical ERK activation. The following steps will guide you through a systematic investigation of this issue.
Step 1: Confirm the Identity and Quality of this compound
-
Possible Cause: The compound may be degraded or impure.
-
Troubleshooting Step:
-
Verify the purity and identity of your this compound stock through analytical methods such as LC-MS or NMR.
-
Use a fresh, validated batch of the inhibitor.
-
Ensure proper storage conditions as per the manufacturer's instructions to prevent degradation.
-
Step 2: Perform a Dose-Response and Time-Course Experiment
-
Possible Cause: The paradoxical effect may be concentration- and time-dependent.
-
Troubleshooting Step:
-
Treat your cells with a wide range of this compound concentrations (e.g., from low nM to high µM).
-
Include multiple time points in your experiment (e.g., 1, 6, 24, and 48 hours).
-
Analyze p-ERK and total ERK levels by Western blot for each concentration and time point.
-
Step 3: Analyze Downstream Targets and Cellular Phenotypes
-
Possible Cause: Even with paradoxical p-ERK increase, the functional consequences might vary.
-
Troubleshooting Step:
-
Measure the expression of known ERK target genes (e.g., c-Fos, c-Jun, Egr1) using qPCR.
-
Perform a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo) to correlate the signaling observations with a cellular phenotype.
-
Potential Mechanisms and Further Investigation
Should you confirm paradoxical ERK activation, the underlying mechanism for a direct ERK inhibitor like this compound is not immediately obvious but could be related to complex cellular feedback mechanisms or off-target effects.
-
Feedback Loop Disruption: Inhibition of ERK can sometimes lead to the relief of negative feedback loops that normally dampen the signaling cascade, potentially leading to hyperactivation of upstream components like RAF or MEK.[12]
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases or cellular proteins, leading to indirect activation of the ERK pathway. A kinase selectivity profile for this compound would be needed to assess this possibility.
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol allows for the semi-quantitative analysis of ERK activation.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours.
- Pre-treat cells with a range of this compound concentrations or vehicle control (DMSO) for the desired time.
- If applicable, stimulate cells with a known ERK activator (e.g., EGF, PMA) for a short period (e.g., 10-15 minutes).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Load 20-30 µg of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour.
- Incubate with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate.
4. Stripping and Re-probing:
- After detecting p-ERK, strip the membrane using a stripping buffer.
- Re-probe the membrane with a primary antibody against total ERK1/2 (e.g., mouse anti-ERK1/2) to normalize for protein loading.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
- Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).
- Incubate for the desired duration (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
- Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C.
4. Solubilization and Absorbance Measurement:
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Read the absorbance at 570 nm.
Data Presentation
Table 1: Example Data from a Dose-Response Experiment for p-ERK Levels
| This compound (nM) | p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 0.8 |
| 10 | 0.5 |
| 50 | 0.2 |
| 100 | 1.5 |
| 500 | 2.5 |
| 1000 | 1.8 |
Table 2: Example Data from a Cell Viability (MTT) Assay
| This compound (nM) | Cell Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 80 |
| 100 | 85 |
| 500 | 70 |
| 1000 | 65 |
Visualizations
Caption: Canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [arrowhead=normal, color="#5F6368"];Start [label="Observation:\nUnexpected increase in p-ERK\nwith this compound treatment", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Step 1: Verify Compound\n- Purity Check (LC-MS)\n- Fresh Stock\n- Proper Storage"]; Step2 [label="Step 2: Dose-Response & Time-Course\n- Western Blot for p-ERK/Total ERK\n- Wide concentration range\n- Multiple time points"]; Step3 [label="Step 3: Analyze Downstream Effects\n- qPCR for ERK target genes\n- Cell Viability/Proliferation Assay"]; Decision [label="Paradoxical Activation\nConfirmed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Investigate [label="Investigate Mechanism:\n- Feedback Loop Disruption\n- Off-Target Effects", fillcolor="#34A853", fontcolor="#FFFFFF"]; Re-evaluate [label="Re-evaluate Experimental\nConditions/Hypothesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Decision; Decision -> Investigate [label="Yes"]; Decision -> Re-evaluate [label="No"]; }
Caption: A logical workflow for troubleshooting paradoxical ERK activation with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustained experimental activation of FGF8/ERK in the developing chicken spinal cord models early events in ERK-mediated tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Erk-IN-8 In Vivo Efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Erk-IN-8 in in vivo experiments. The content is designed to help scientists, researchers, and drug development professionals overcome common challenges and optimize the efficacy of this potent ERK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? A1: this compound is an aniline (B41778) pyrimidine (B1678525) derivative that functions as a potent inhibitor of Extracellular signal-regulated kinase (ERK). It exhibits strong inhibitory effects on ERK2 in vitro, with an IC50 value of ≤50 nM.[1] While not explicitly stated in all public literature, the "IN" nomenclature is often used for irreversible inhibitors, suggesting this compound may form a covalent bond with its target, leading to prolonged pharmacodynamic effects. Covalent inhibition can extend the duration of target engagement, potentially allowing for reduced dosing frequency and mitigating off-target effects through rapid clearance of unbound compound.[2][3]
Q2: What is the role of the ERK signaling pathway in cancer? A2: The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration.[4][5] Constitutive or over-activation of this pathway, often due to mutations in upstream components like BRAF or RAS, is a hallmark of many human cancers. By inhibiting ERK1/2, the final kinases in this cascade, this compound aims to block these oncogenic signals, thereby inhibiting tumor growth and survival.
Q3: What are the primary challenges encountered when using novel kinase inhibitors like this compound in vivo? A3: A primary challenge for many small-molecule kinase inhibitors is poor aqueous solubility. These compounds are often designed to bind to hydrophobic ATP-binding pockets, making them inherently lipophilic. This can lead to difficulties in formulation, variable oral absorption, and reduced bioavailability. Other potential challenges include achieving sufficient target engagement in the tumor tissue, managing potential off-target toxicities, and overcoming intrinsic or acquired resistance mechanisms.
Troubleshooting In Vivo Experiments
This guide addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Poor Compound Formulation and Delivery
Question: My this compound solution precipitates upon dilution or appears unsuitable for injection. What are the recommended formulation strategies for in vivo administration?
Answer: This is a common issue stemming from the low aqueous solubility of many kinase inhibitors. A robust formulation is critical for achieving adequate bioavailability and consistent results.
Recommended Actions:
-
Avoid Simple Aqueous Solutions: Do not assume this compound will be soluble in saline or PBS. A multi-component vehicle is almost always necessary.
-
Test Standard Preclinical Vehicles: Start by evaluating common, well-tolerated vehicle systems. A typical approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a carrier solution.
-
For Intraperitoneal (IP) or Intravenous (IV) Injection: A common vehicle is a solution of 5-10% DMSO, 30-40% PEG400, and 50-65% Saline or 5% Dextrose in water (D5W).
-
For Oral Gavage (PO): Consider vehicles such as 0.5% methylcellulose (B11928114) with 0.1-0.5% Tween® 80 in water, or lipid-based formulations.
-
-
Optimize the Formulation:
-
Solubility Testing: Systematically test the solubility of this compound in various individual excipients (e.g., DMSO, NMP, PEG300, Cremophor® EL, Tween® 80) before combining them.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can sometimes improve solubility.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can significantly enhance absorption by maintaining the drug in a solubilized state in the gastrointestinal tract.
-
-
Preparation and Handling: Always prepare the formulation fresh before each use. When preparing, add the dilution vehicle to the DMSO stock slowly while vortexing to prevent precipitation. A brief sonication or gentle warming (if the compound is thermally stable) can aid dissolution.
Issue 2: Lack of Efficacy in Animal Models
Question: I am not observing the expected anti-tumor activity or phenotype in my animal model after dosing with this compound. How can I troubleshoot this?
Answer: A lack of in vivo efficacy can be due to issues with pharmacokinetics (PK), pharmacodynamics (PD), or the biological model itself. A systematic approach is needed to identify the root cause.
Workflow for Troubleshooting In Vivo Efficacy
Caption: A logical workflow for troubleshooting lack of in vivo efficacy.
Recommended Actions:
-
Confirm Target Engagement (Pharmacodynamics): The most critical first step is to determine if this compound is reaching the tumor and inhibiting its target.
-
Method: Collect tumor and/or surrogate tissue (like skin or peripheral blood mononuclear cells) at various time points after dosing (e.g., 2, 8, 24 hours).
-
Analysis: Perform Western blot analysis to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK (t-ERK). A significant reduction in the p-ERK/t-ERK ratio in the treated group compared to the vehicle control confirms target inhibition.
-
-
Optimize Dosing and Schedule: If target engagement is weak or transient, the dose or schedule may be insufficient.
-
Dose Escalation: Cautiously increase the dose, while carefully monitoring for signs of toxicity.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a basic PK study to measure plasma and tumor concentrations of this compound over time. This will determine if the compound has adequate exposure (Cmax) and half-life.
-
Scheduling: For a covalent inhibitor, the pharmacodynamic effect may last much longer than the compound's half-life in plasma. However, de novo synthesis of the ERK protein can lead to signal recovery. A twice-daily (BID) dosing regimen is common for many kinase inhibitors to maintain target suppression.
-
-
Investigate Resistance Mechanisms: If target engagement is confirmed but efficacy is still lacking, the tumor model may have resistance mechanisms. The ERK pathway is subject to feedback reactivation, where inhibition of ERK can lead to the upstream activation of the pathway, blunting the inhibitor's effect.
Issue 3: Observed In Vivo Toxicity
Question: My animals are exhibiting signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur). How can I manage this?
Answer: Toxicity can be compound-related (on-target or off-target) or vehicle-related.
Recommended Actions:
-
Rule out Vehicle Toxicity: Dose a cohort of animals with the vehicle alone to ensure it is well-tolerated.
-
Reduce the Dose: This is the most straightforward approach. Lower the dose to a level that is better tolerated and re-assess target engagement (PD) at this new dose. The goal is to find a therapeutic window with sufficient target inhibition and minimal toxicity.
-
Refine the Dosing Schedule: Instead of daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) might be better tolerated while still providing therapeutic benefit, especially for a covalent inhibitor.
-
Assess Off-Target Effects: While challenging, consider that toxicity could be due to the inhibition of other kinases. The selectivity profile of this compound is a key piece of information. Covalent inhibitors, in particular, must be designed with high selectivity to avoid unwanted covalent modification of other proteins.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected ERK1/2 Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Notes |
|---|---|---|---|
| This compound | ERK2 | IC50 ≤ 50 nM | Aniline pyrimidine derivative. |
| Ulixertinib (BVD-523) | ERK1/2 | Ki = 0.04 ± 0.02 nM (ERK2) | First ERK inhibitor to enter clinical trials. |
| MK-8353 | ERK1/2 | IC50 = 20 nM (ERK1), 7 nM (ERK2) | Orally bioavailable dual-mechanism inhibitor. |
| GDC-0994 (Ravoxertinib) | ERK1/2 | - | Orally active inhibitor of ERK phosphorylation. |
Table 2: Common Excipients for Formulating Poorly Soluble Compounds
| Excipient Class | Example | Typical Concentration Range (in final formulation) | Use |
|---|---|---|---|
| Organic Solvent | Dimethyl Sulfoxide (DMSO) | 5 - 10% | Primary solvent to dissolve compound. |
| Co-solvent | Polyethylene Glycol (PEG300/400) | 20 - 40% | Improves solubility and stability. |
| Surfactant / Emulsifier | Tween® 80 (Polysorbate 80) | 0.5 - 5% | Prevents precipitation, aids in suspension. |
| Surfactant / Emulsifier | Cremophor® EL | 5 - 10% | Solubilizing agent, often for IV formulations. |
| Bulking Agent | Methylcellulose | 0.5 - 1% | Creates a uniform suspension for oral gavage. |
Key Experimental Protocols
Protocol 1: Preparation of a Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a standard vehicle. Adjust volumes and weights as needed.
-
Weigh Compound: Accurately weigh 50 mg of this compound powder into a sterile glass vial.
-
Initial Dissolution: Add 0.25 mL (250 µL) of high-purity DMSO. Vortex vigorously for 2-3 minutes. A brief sonication in a water bath may be used to aid dissolution. Ensure the compound is fully dissolved.
-
Prepare Vehicle: In a separate tube, prepare 5 mL of the aqueous vehicle by adding 25 mg of methylcellulose and 25 µL of Tween® 80 to sterile water. Mix thoroughly until the methylcellulose is fully hydrated.
-
Combine: While vortexing the aqueous vehicle, slowly add the 250 µL this compound/DMSO solution dropwise. This slow addition is crucial to prevent the compound from precipitating out of solution.
-
Final Volume: Adjust the final volume to 5 mL with the aqueous vehicle if necessary. The final formulation will be 10 mg/mL in 5% DMSO, 0.5% Tween® 80, 0.5% Methylcellulose.
-
Administration: Keep the suspension under constant, gentle agitation (e.g., on a stir plate) during dosing to ensure homogeneity. Prepare fresh daily.
Protocol 2: Western Blot Analysis of p-ERK in Tumor Tissue
-
Tissue Lysis: Excise tumors and immediately snap-freeze in liquid nitrogen. For analysis, weigh a small piece of frozen tumor tissue (~30-50 mg) and homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total ERK1/2 and a loading control like β-actin or GAPDH.
Visualizations
Signaling Pathway and Mechanism
Caption: Simplified diagram of the ERK signaling cascade and the point of inhibition by this compound.
Covalent Inhibition Mechanism
Caption: Conceptual overview of the two-step mechanism of a targeted covalent inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Erk-IN-8 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing variability in experiments involving the ERK inhibitor, Erk-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby inhibiting the MAPK/ERK signaling cascade. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Q2: What is the recommended solvent and storage for this compound?
This compound is most soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium to the desired final concentration immediately before use.
Q3: What are the known off-target effects of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of ERK Signaling
Question: I am not observing the expected decrease in phospho-ERK levels in my Western blot after treating cells with this compound. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Test a range of concentrations (e.g., 10 nM to 10 µM) to identify the IC50 for p-ERK inhibition. |
| Incorrect Timing of Analysis | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for observing maximal inhibition of ERK phosphorylation. The effect of the inhibitor can be transient. |
| Inhibitor Degradation | Prepare fresh working solutions of this compound from a properly stored DMSO stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions. The stability of this compound in aqueous cell culture medium is limited, so it should be added to cells immediately after dilution. |
| Low Basal p-ERK Levels | Ensure that your cell line has a sufficiently high basal level of ERK activation or stimulate the cells with a known activator (e.g., growth factors like EGF or FGF, or phorbol (B1677699) esters like PMA) to induce a robust p-ERK signal that can be inhibited. |
| Paradoxical ERK Activation | In some cellular contexts, ATP-competitive ERK inhibitors can cause a paradoxical increase in ERK phosphorylation by disrupting negative feedback loops.[1] If you observe an increase in p-ERK at certain concentrations, this might be the cause. Analyze downstream markers of ERK activity to confirm functional inhibition. |
| Western Blotting Issues | Optimize your Western blot protocol. Ensure complete protein transfer, use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies), and titrate your primary and secondary antibodies. Include positive and negative controls. |
Issue 2: High Variability in Cell Viability Assays
Question: My cell viability (e.g., MTT, MTS) results with this compound are not reproducible. What are the common sources of variability?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. Inconsistent cell density can significantly impact the results of viability assays. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. The final DMSO concentration in your cell culture medium should ideally be below 0.1% and should not exceed 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in your experiments. |
| Inhibitor Precipitation | This compound has poor aqueous solubility. When diluting the DMSO stock in culture medium, ensure thorough mixing. Visually inspect the medium for any signs of precipitation. Performing an intermediate dilution in DMSO before the final dilution in medium can help prevent this.[2] |
| Variable Incubation Times | Standardize all incubation times precisely, including the duration of inhibitor treatment and the incubation with the viability reagent (e.g., MTT). |
| Cell Line-Specific Sensitivity | The sensitivity to this compound can vary significantly between different cell lines. It is essential to determine the IC50 for cell viability for each cell line you are working with. |
Data Presentation
Table 1: Reported IC50 Values for Various ERK Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (ERK Inhibition) | IC50 (Cell Viability) | Reference |
| SCH772984 | H1299 | Lung Adenocarcinoma | 1.7 µM | 1.7 µM | [3] |
| SCH772984 | HCT-116 | Colon Carcinoma | 25 nM | 12 nM | [4] |
| SCH772984 | SH-SY5Y | Neuroblastoma | 75 nM | 24 nM | [4] |
| Ulixertinib (BVD-523) | HCT-116 | Colon Carcinoma | 32 nM | 36 nM | |
| Ulixertinib (BVD-523) | SH-SY5Y | Neuroblastoma | 86 nM | 180 nM | |
| Ravoxertinib (GDC-0994) | HCT-116 | Colon Carcinoma | Not Reported | 467 nM | |
| VX-11e | H1299 | Lung Adenocarcinoma | 5.7 µM | 5.7 µM | |
| VX-11e | HCT-116 | Colon Carcinoma | 39 nM | 12 nM |
Note: IC50 values for this compound in a wide range of cell lines are not extensively published. The data for other well-characterized ERK inhibitors are provided for comparison and to highlight the cell-line-specific variability.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK) Inhibition
This protocol outlines the steps to assess the efficacy of this compound in inhibiting ERK1/2 phosphorylation.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels, if necessary for your cell line.
-
Pre-treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a known ERK pathway activator (e.g., 100 ng/mL EGF for 5-15 minutes). Include an unstimulated control.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or housekeeping protein signal.
Protocol 2: MTT Cell Viability Assay
This protocol provides a framework for assessing the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control with the highest concentration of DMSO used and a "no treatment" control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible under a microscope.
4. Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
References
- 1. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Erk-IN-8 storage and handling best practices
This technical support center provides best practices for the storage and handling of Erk-IN-8, a potent ERK inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A1: Lyophilized this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For short-term storage, room temperature is acceptable, though a desiccator is recommended to protect from moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: How do I properly store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to three months).[1]
Q4: How stable is this compound in an aqueous solution or cell culture medium?
A4: The stability of this compound in aqueous solutions is limited. It is highly recommended to prepare fresh dilutions in your experimental buffer or cell culture medium from the DMSO stock solution immediately before each use. Avoid storing the inhibitor in aqueous solutions for extended periods.[1]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A5: To avoid solvent-induced cytotoxicity and potential compound precipitation, the final concentration of DMSO in your cell culture medium should be kept below 0.5%.
Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccator to prevent moisture absorption.[2] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 3 months | Suitable for shorter-term storage of aliquots.[1] | |
| Aqueous Dilution | 2-8°C | Prepare Fresh | Low stability; use immediately after preparation.[1] |
Solubility Data
| Solvent | Molar Mass ( g/mol ) | Solubility | Notes |
| DMSO | 471.55 | ≥ 15 mg/mL (≥ 31.8 mM) | Sonication can aid in dissolution.[2] |
| Ethanol | 471.55 | Insoluble | Not a recommended solvent. |
Note: The solubility for this compound is based on data for the similar compound Erk-IN-4. Actual solubility may vary slightly.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 4.72 mg of this compound powder.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, sonicate the vial for a few minutes to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -80°C.
General Protocol for a Cell-Based Assay
-
Thaw Stock Solution: On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Working Dilutions: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. Remember to keep the final DMSO concentration below 0.5%.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the inhibitor.
-
Cell Treatment: Add the prepared this compound dilutions and the vehicle control to your cells and incubate for the desired period.
-
Assay: Proceed with your downstream analysis, such as a cell viability assay or Western blot for p-ERK.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Solvent is not anhydrous.- Concentration is above the solubility limit. | - Use fresh, anhydrous DMSO.- Gently warm the solution up to 37°C and vortex to redissolve. If precipitation persists, the solution may be oversaturated. |
| Precipitation in Cell Culture Medium | - Final DMSO concentration is too high.- Inhibitor is not fully dissolved in the medium. | - Ensure the final DMSO concentration is below 0.5%.- Vortex the diluted solution well before adding to the cells. Prepare fresh dilutions immediately before use.[1] |
| Inconsistent or No Inhibitory Effect | - Improper storage leading to degradation.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate initial weighing or dilution. | - Ensure the lyophilized powder and stock solutions are stored at the recommended temperatures.- Always use fresh aliquots for each experiment.- Re-weigh the compound and prepare a fresh stock solution. |
| Cell Toxicity Observed in Control Group | - DMSO concentration is too high. | - Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line, ensuring it is below 0.5%. |
Visual Workflows
Caption: Workflow for proper storage and handling of this compound.
Caption: A logical troubleshooting guide for experiments with this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Erk-IN-8 and Ulixertinib
In the landscape of targeted cancer therapy, the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the terminal kinases ERK1 and ERK2, has emerged as a promising strategy to overcome resistance to upstream inhibitors. This guide provides a detailed comparison of two ERK inhibitors, Erk-IN-8 and ulixertinib (B1684335) (also known as BVD-523), aimed at researchers, scientists, and drug development professionals. The comparison is based on available preclinical data, highlighting the efficacy and methodologies used to evaluate these compounds.
Mechanism of Action
Both this compound and ulixertinib are small molecule inhibitors that target the ERK1/2 kinases. Ulixertinib is a potent, selective, and reversible ATP-competitive inhibitor of ERK1 and ERK2.[1] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, leading to the inhibition of the ERK-mediated signaling pathway.[1] this compound is described as an aniline (B41778) pyrimidine (B1678525) derivative that also acts as an ERK inhibitor with a strong inhibitory effect on ERK2 in vitro.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and ulixertinib, providing a snapshot of their biochemical and cellular potency. It is important to note that a direct head-to-head comparison is challenging due to the limited publicly available data for this compound.
| Parameter | This compound | Ulixertinib | Reference |
| Biochemical Assay | |||
| Target | ERK2 | ERK1 | |
| IC50 | ≤50 nM | Ki = 0.3 nM | [1] |
| ERK2 | |||
| Ki = 0.04 nM | [1] | ||
| IC50 < 0.3 nM | [1] | ||
| Cellular Assays | |||
| Cell Line | Not Publicly Available | A375 (BRAF V600E Mutant Melanoma) | |
| Assay | Proliferation | ||
| IC50 | 180 nM | ||
| pRSK Inhibition | |||
| 140 nM | |||
| pERK Inhibition | |||
| 4.1 µM | |||
| UACC-62 (BRAF V600E Mutant Melanoma) | |||
| Cell Cycle Arrest (G1) | |||
| Concentration-dependent | |||
| In Vivo Efficacy | |||
| Model | Not Publicly Available | A375 Xenograft (BRAF V600E) | |
| Dosage | 50 mg/kg BID | ||
| Effect | Significant Tumor Growth Inhibition | ||
| Model | Colo205 Xenograft (BRAF V600E) | ||
| Dosage | 50, 75, 100 mg/kg BID | ||
| Effect | Dose-dependent tumor growth inhibition |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key experiments cited for ulixertinib. As specific protocols for this compound are not publicly available, a general description based on standard assays is provided.
Ulixertinib
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ulixertinib for 72 hours.
-
Viability Assessment: Add MTT or CellTiter-Glo reagent and measure the absorbance or luminescence, respectively, to determine cell viability.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot Analysis for Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with varying concentrations of ulixertinib for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of ERK and its downstream substrate RSK, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A375 or Colo205) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer ulixertinib or vehicle control orally (gavage) at the specified dosage and schedule.
-
Monitoring: Measure tumor volume with calipers regularly and monitor the bodyweight of the mice.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry.
This compound
As detailed experimental protocols for this compound are not publicly available, the following are general descriptions of standard assays that would be used for its characterization based on the information in its patent.
Biochemical Kinase Assay
A standard in vitro kinase assay would be performed using recombinant ERK2 enzyme and a generic substrate in the presence of varying concentrations of this compound to determine its IC50 value.
Cellular Proliferation Assay
Cancer cell lines with known MAPK pathway mutations would be treated with a range of this compound concentrations to determine its effect on cell viability and calculate a cellular IC50.
In Vivo Tumor Model
Should this compound show promising in vitro activity, its efficacy would be evaluated in vivo using xenograft models with relevant cancer cell lines. Tumor growth inhibition would be the primary endpoint.
Conclusion
Ulixertinib has been extensively characterized as a potent and selective ERK1/2 inhibitor with demonstrated efficacy in both in vitro and in vivo preclinical models of cancer. The available data for this compound indicates its potential as an ERK2 inhibitor, though a comprehensive public dataset on its cellular and in vivo efficacy is currently lacking. Further studies are required to fully elucidate the therapeutic potential of this compound and to enable a more direct comparison with other ERK inhibitors like ulixertinib. This guide serves as a resource for understanding the current state of knowledge for these two compounds and provides a framework for the types of experiments necessary for their preclinical evaluation.
References
In Vivo Target Validation of ERK Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Direct inhibition of ERK1/2 is a promising strategy, particularly in tumors that have developed resistance to upstream inhibitors targeting RAF and MEK. This guide provides a comparative overview of the in vivo performance of several representative ERK inhibitors, offering supporting experimental data for their target validation.
While the specific compound "Erk-IN-8" is not extensively documented in publicly available literature, this guide focuses on well-characterized ERK inhibitors with available in vivo data: Ulixertinib (BVD-523) , SCH772984 , ASN007 , and VX-11e .
The ERK Signaling Pathway and Inhibitor Intervention
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, influencing gene expression and cellular processes. ERK1 and ERK2 are the final kinases in this cascade, and their inhibition can effectively block the downstream effects of aberrant signaling.
Comparative In Vivo Efficacy of ERK Inhibitors
The following table summarizes the in vivo performance of selected ERK inhibitors in various preclinical cancer models. Efficacy is presented as tumor growth inhibition (TGI) or tumor regression.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Efficacy | Citation(s) |
| Ulixertinib (BVD-523) | A375 Melanoma (BRAF V600E) | Xenograft | 50 mg/kg, oral, twice daily | 71% TGI | [1] |
| A375 Melanoma (BRAF V600E) | Xenograft | 100 mg/kg, oral, twice daily | 99% TGI | [1] | |
| COLO205 Colorectal (BRAF V600E) | Xenograft | 100 mg/kg, oral, twice daily | 92.3% tumor regression | [2] | |
| CHLA136-Fluc Neuroblastoma | Xenograft | 50 mg/kg, daily | Significant tumor growth inhibition and prolonged survival | [3] | |
| SCH772984 | LOX Melanoma (BRAF V600E) | Xenograft | 12.5 mg/kg, i.p., twice daily | 17% tumor regression | |
| LOX Melanoma (BRAF V600E) | Xenograft | 25 mg/kg, i.p., twice daily | 84% tumor regression | ||
| LOX Melanoma (BRAF V600E) | Xenograft | 50 mg/kg, i.p., twice daily | 98% tumor regression | ||
| MiaPaCa Pancreatic (KRAS mutant) | Xenograft | 50 mg/kg, i.p., twice daily | 36% tumor regression | ||
| ASN007 | HCT116 Colorectal (KRAS G13D) | Xenograft | 25 mg/kg, oral, twice daily | Strong antitumor efficacy | |
| MIA PaCa-2 Pancreatic (KRAS G12C) | Xenograft | 50 mg/kg, oral, twice daily | Strong antitumor efficacy | ||
| Colorectal Cancer PDX models | PDX | 40 mg/kg, oral, twice daily | >30% TGI in 80% of models | ||
| VX-11e | Human Melanoma | RPDX | 50 mg/kg, oral | Robust inhibition of pRSK and tumor growth inhibition | [4] |
| Osteosarcoma | Xenograft | 50 mg/kg, oral, daily (in combination) | Significantly inhibited tumor growth in combination with HCQ | [5] |
Experimental Workflow for In Vivo Target Validation
A typical workflow for assessing the in vivo efficacy of an ERK inhibitor involves several key stages, from model selection to data analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for a xenograft efficacy study and Western blot analysis to confirm target engagement.
Representative In Vivo Xenograft Study Protocol
This protocol outlines the general procedure for evaluating the antitumor efficacy of an ERK inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Models:
-
Cell Lines: Select human cancer cell lines with known MAPK pathway mutations (e.g., A375 for BRAF V600E, HCT116 for KRAS G13D). Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animals: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old. Allow animals to acclimatize for at least one week before the study begins. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[4]
3. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[4]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[4]
-
Drug Formulation: Prepare a suspension of the ERK inhibitor in a suitable vehicle (e.g., 1% w/v carboxymethylcellulose in water).[4]
-
Drug Administration: Administer the inhibitor or vehicle to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once or twice daily).[4]
4. Endpoint and Data Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and calculate the tumor growth inhibition (TGI).
-
Process a portion of the tumor tissue for pharmacodynamic analysis (e.g., Western blotting).
Western Blot Protocol for Phospho-ERK (pERK) Analysis in Tumor Tissue
This protocol is for determining the phosphorylation status of ERK in tumor xenografts to confirm target engagement by the inhibitor.
1. Protein Extraction from Tumor Tissue:
-
Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the p-ERK signal, strip the membrane and re-probe with an antibody for total ERK.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is used to determine the extent of ERK inhibition.
Conclusion
The in vivo validation of ERK inhibitors is a critical step in their development as cancer therapeutics. This guide provides a comparative framework for evaluating the efficacy of representative ERK inhibitors, supported by experimental data and detailed protocols. While direct head-to-head comparisons are often limited, the collective data demonstrates the potent antitumor activity of targeting the ERK signaling pathway in various preclinical models. The provided methodologies offer a foundation for the rigorous in vivo assessment of novel ERK-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
A Comparative Guide to the Cross-Reactivity Profile of ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of several prominent inhibitors of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). A comprehensive understanding of a kinase inhibitor's selectivity is crucial for the interpretation of experimental results and for the development of targeted therapeutics with minimal off-target effects.
In contrast, extensive research has been conducted on other ERK inhibitors, providing valuable insights into their selectivity. This guide will compare the available data for Erk-IN-8 with that of other widely studied ERK inhibitors, including Ulixertinib (BVD-523) , Ravoxertinib (GDC-0994) , SCH772984 , MK-8353 , KO-947 , and Temuterkib (LY3214996) .
The MAPK/ERK Signaling Pathway: A Critical Target in Oncology
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. The pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a common driver of oncogenesis in a variety of cancers[3][4][5][6][7]. As the terminal kinases in this cascade, ERK1 and ERK2 are key therapeutic targets, particularly in cancers that have developed resistance to upstream BRAF and MEK inhibitors.[3][4][5]
Comparative Analysis of ERK Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and kinase selectivity profiles of this compound and other prominent ERK inhibitors. The data has been compiled from various public sources and provides a snapshot of their on-target potency and off-target profiles. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.
Table 1: Biochemical Potency of ERK Inhibitors against ERK1 and ERK2
| Inhibitor | Target | IC50 / Ki (nM) | Assay Method |
| This compound | ERK2 | ≤50 (IC50) | In vitro kinase assay |
| Ulixertinib (BVD-523) | ERK1 | <0.3 (Ki) | Biochemical Assay |
| ERK2 | <0.3 (Ki) | RapidFire Mass Spectrometry | |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 (IC50) | Biochemical Assay |
| ERK2 | 0.3 (IC50) | Biochemical Assay | |
| SCH772984 | ERK1 | 4 (IC50) | Cell-free assay |
| ERK2 | 1 (IC50) | Cell-free assay | |
| MK-8353 | ERK1 | 23.0 (IC50) | IMAP Kinase Assay |
| ERK2 | 8.8 (IC50) | IMAP Kinase Assay | |
| KO-947 | ERK1/2 | 10 (IC50) | Biochemical Assay |
| Temuterkib (LY3214996) | ERK1 | 5 (IC50) | Biochemical Assay |
| ERK2 | 5 (IC50) | Biochemical Assay |
Data sourced from multiple publications.[1][5][8][9][10][11][12][13][14][15]
Table 2: Kinase Selectivity Profiles of ERK Inhibitors
| Inhibitor | Kinase Panel Size | Key Off-Target Hits (>50% inhibition at specified concentration) |
| This compound | Not Publicly Available | Not Publicly Available |
| Ulixertinib (BVD-523) | 75 kinases | 12 kinases with Ki < 1 µM (at 2 µM screening concentration)[8][16] |
| Ravoxertinib (GDC-0994) | 170 kinases | No kinase inhibition >70% other than ERK1/2 (at 100 nM)[8][9] |
| SCH772984 | 456 kinases | Few off-targets with significantly weaker affinity.[17] Haspin (IC50: 398 nM) and JNK1 (IC50: 1080 nM) identified as off-targets.[17] |
| MK-8353 | 233 kinases | CLK2, FLT4, Aurora B (at 1 µM)[1][8][9][18] |
| KO-947 | 450 kinases | At least 50-fold selectivity against the panel.[8][10] |
| Temuterkib (LY3214996) | 512 kinases (DiscoverX) | >40-fold selectivity against 512 kinases.[8][9] |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for key experiments cited in this guide for determining kinase inhibitor potency and selectivity.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Purified, active ERK1 or ERK2 enzyme.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT).
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like Erktide).
-
ATP (at a concentration close to the Km for the kinase).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
96-well or 384-well assay plates.
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric filter binding).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In the assay plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test inhibitor or vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and measure the signal according to the manufacturer's instructions (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
KINOMEscan™ Competition Binding Assay (General Protocol)
The KINOMEscan™ platform by DiscoverX (now part of Eurofins Discovery) is a high-throughput method to profile the selectivity of a compound against a large panel of kinases. It relies on a competition binding assay.
-
Principle:
-
A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site of the kinase.
-
The test compound is added and competes with the immobilized ligand for binding to the kinase.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
-
Procedure:
-
Kinases are expressed as fusions with a unique DNA tag.
-
An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
-
The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
After incubation, the beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.
-
-
Data Analysis:
-
Results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound.
-
For potent interactions, a Kd (dissociation constant) can be determined by running the assay with a range of compound concentrations.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of ERK2. However, without a comprehensive cross-reactivity profile, its selectivity against the broader human kinome remains uncharacterized. For researchers utilizing this compound, it is crucial to consider the potential for off-target effects and to validate findings with orthogonal approaches.
In contrast, inhibitors such as Ulixertinib, Ravoxertinib, SCH772984, MK-8353, KO-947, and Temuterkib have been more extensively profiled, revealing varying degrees of selectivity. While all are potent ERK1/2 inhibitors, their off-target profiles differ, which may have implications for their therapeutic window and potential side effects. The choice of an ERK inhibitor for preclinical or clinical studies should be guided by a thorough evaluation of its potency, selectivity, and mechanism of action. Further kinome-wide studies on emerging ERK inhibitors like this compound are warranted to fully understand their therapeutic potential and position them within the landscape of MAPK-targeted therapies.
References
- 1. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP-Competitive ERK Inhibitors: Benchmarking Erk-IN-8
For Researchers, Scientists, and Drug Development Professionals
The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular communication, regulating fundamental processes such as proliferation, differentiation, and survival. Its aberrant activation is a frequent driver of oncogenesis, making the components of this cascade, particularly the terminal kinases ERK1 and ERK2, high-priority targets for therapeutic intervention. A multitude of ATP-competitive ERK inhibitors have been developed, each with distinct biochemical and cellular profiles. This guide provides an objective comparison of Erk-IN-8 against other prominent ATP-competitive ERK inhibitors, including ulixertinib (B1684335) (BVD-523), ravoxertinib (B612210) (GDC-0994), SCH772984, and temuterkib (LY3214996), with a focus on their performance supported by experimental data.
Biochemical Potency: A Head-to-Head Comparison
The in vitro potency of an inhibitor against its target kinase is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the available biochemical potency data for this compound and its counterparts against ERK1 and ERK2.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Method |
| This compound | ERK2 | ≤50[1] | - | In vitro kinase assay |
| Ulixertinib (BVD-523) | ERK1 | - | <0.3[2] | Biochemical Assay |
| ERK2 | <0.3[3] | <0.3[2] | RapidFire Mass Spectrometry | |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1[4][5] | - | Biochemical Assay |
| ERK2 | 0.3[4][5] | - | Biochemical Assay | |
| SCH772984 | ERK1 | 4[6] | - | Cell-free assay |
| ERK2 | 1[6] | - | Cell-free assay | |
| Temuterkib (LY3214996) | ERK1 | 5[7][8] | - | Biochemical assay |
| ERK2 | 5[7][8] | - | Biochemical assay |
Note: IC50 and Ki values should be compared with caution as experimental conditions may vary between studies.
Cellular Activity: From Bench to Biology
While biochemical assays provide a measure of direct target engagement, cellular assays offer insights into an inhibitor's performance in a more complex biological context. These assays assess the ability of a compound to inhibit the ERK signaling pathway within living cells, often by measuring the phosphorylation of downstream substrates like RSK.
| Inhibitor | Cell Line | Cellular IC50 (µM) | Endpoint |
| Ulixertinib (BVD-523) | A375 (BRAF V600E) | 0.18 (proliferation)[3] | Cell proliferation |
| A375 (BRAF V600E) | 0.14 (pRSK)[3] | RSK phosphorylation | |
| Ravoxertinib (GDC-0994) | A375 (BRAF V600E) | 0.086 (pERK)[4] | ERK phosphorylation |
| A375 (BRAF V600E) | 0.14 (pRSK)[4] | RSK phosphorylation | |
| SCH772984 | Multiple Melanoma Lines | <1 (sensitive lines)[9] | Cell proliferation |
| Temuterkib (LY3214996) | BRAF/RAS mutant lines | Potent inhibition | RSK phosphorylation |
Selectivity Profile: On-Target Efficacy and Off-Target Effects
The selectivity of a kinase inhibitor is paramount to its safety and therapeutic window. Off-target activities can lead to unforeseen toxicities. Kinase selectivity is often assessed using large-scale screening panels, such as KINOMEscan®.
-
This compound : Detailed public information on the broad kinase selectivity profile of this compound is currently limited.
-
Ulixertinib (BVD-523) : Demonstrates high selectivity for ERK1/2. In a panel of 75 kinases, only a few were inhibited by more than 50% at a concentration of 2 µM[10].
-
Ravoxertinib (GDC-0994) : Described as a highly selective ERK1/2 inhibitor[4]. It also shows activity against the downstream kinase p90RSK[5][11].
-
SCH772984 : Exhibits high selectivity for ERK1/2 at concentrations up to 1 µM[9].
-
Temuterkib (LY3214996) : Profiled against a large panel of kinases and has shown a high degree of selectivity for ERK1 and ERK2[12].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the inhibitor's target and the experimental process, the following diagrams were generated using the DOT language.
Caption: The MAPK/ERK signaling pathway and the point of intervention for ATP-competitive ERK inhibitors.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for commonly used assays in the characterization of ERK inhibitors.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
-
Reagent Preparation : Prepare a 3X solution of the test compound (e.g., this compound), a 3X solution of the ERK kinase/Eu-labeled anti-tag antibody mixture, and a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Assay Procedure : In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture. Finally, add 5 µL of the tracer solution.
-
Incubation : Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Signal Detection : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis : Calculate the emission ratio (acceptor/donor). The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Western Blot for Phospho-Substrate Inhibition
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream ERK substrate, such as RSK, in a cellular context.
-
Cell Culture and Treatment : Plate cancer cells (e.g., A375 melanoma cells) and allow them to adhere overnight. Treat the cells with a serial dilution of the ERK inhibitor for a specified period (e.g., 2-4 hours).
-
Cell Lysis : Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate it with primary antibodies specific for phospho-RSK and total RSK (as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phospho-RSK signal to the total RSK signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
This compound is a potent inhibitor of ERK2, adding to the growing arsenal (B13267) of research tools and potential therapeutic agents targeting the MAPK pathway. While direct, comprehensive comparative data for this compound against other leading ERK inhibitors is still emerging, the available information on compounds like ulixertinib, ravoxertinib, SCH772984, and temuterkib provides a valuable framework for understanding the landscape of ATP-competitive ERK inhibition. These inhibitors exhibit high biochemical potency and effectively suppress ERK signaling in cellular models. The choice of inhibitor for a particular research application or therapeutic development program will depend on a careful consideration of its specific potency, selectivity profile, and cellular activity. Further head-to-head studies will be invaluable for a more definitive comparison and to fully elucidate the unique properties of each compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of ERK Inhibitors for Cancer Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of leading ERK inhibitors, supported by experimental data and detailed protocols.
The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a frequent driver of oncogenesis, making it a prime target for therapeutic intervention. This guide provides an objective, data-driven comparison of prominent ERK inhibitors, focusing on their biochemical potency, cellular activity, and clinical development status.
The ERK Signaling Pathway and Points of Inhibition
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus, ultimately controlling gene expression and cellular processes. ERK1 and ERK2 are the terminal kinases in this pathway, and their inhibition is a promising strategy to overcome resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors) and to treat cancers with mutations in the MAPK pathway.
Figure 1: Simplified MAPK/ERK signaling pathway and the point of action for ERK inhibitors.
Biochemical Potency of ERK Inhibitors
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing the biochemical potency of an inhibitor against its target kinase. The following table summarizes the reported biochemical activities of several leading ERK inhibitors. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Ulixertinib (BVD-523) | ERK1 | < 0.3 | < 0.3 |
| ERK2 | < 0.3 | 0.04 | |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 | - |
| ERK2 | 0.3 | - | |
| Temuterkib (LY3214996) | ERK1 | 5 | - |
| ERK2 | 5 | - | |
| SCH772984 | ERK1 | 4 | - |
| ERK2 | 1 | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Cellular Activity of ERK Inhibitors
The efficacy of an ERK inhibitor in a cellular context is crucial for its therapeutic potential. The following tables present the cellular IC50 values for growth inhibition in various cancer cell lines with known MAPK pathway mutations.
Table 2: Cellular IC50 (Growth Inhibition) in BRAF-mutant Melanoma Cell Lines
| Inhibitor | A375 (BRAF V600E) | M238 (BRAF V600E) | M792 (BRAF V600E) |
| Ulixertinib (BVD-523) | 86 nM[1] | - | - |
| Ravoxertinib (GDC-0994) | 86 nM[2] | - | - |
| SCH772984 | < 1 µM (Sensitive) | < 1 µM (Sensitive) | < 1 µM (Sensitive) |
Table 3: Cellular IC50 (Growth Inhibition) in KRAS-mutant Colorectal Cancer Cell Lines
| Inhibitor | HCT-116 (KRAS G13D) | SW480 (KRAS G12V) | DLD-1 (KRAS G13D) |
| Ulixertinib (BVD-523) | - | - | - |
| Ravoxertinib (GDC-0994) | Sensitive | - | - |
| SCH772984 | - | - | - |
Clinical Development Snapshot
Several ERK inhibitors have advanced into clinical trials, showing promise in treating various solid tumors. Here is a summary of their clinical status:
| Inhibitor | Developer | Phase of Development | Key Findings |
| Ulixertinib (BVD-523) | BioMed Discoveries | Phase I/II | Acceptable safety profile with evidence of clinical activity in patients with NRAS- and BRAF-mutant solid tumors.[3] Common adverse events include diarrhea, fatigue, nausea, and rash.[3] |
| Ravoxertinib (GDC-0994) | Genentech | Phase I | Acceptable safety profile with single-agent activity observed in patients with BRAF-mutant colorectal cancer.[4][5] |
| Temuterkib (LY3214996) | Eli Lilly | Phase I/II | Potent inhibition of phospho-RSK1 in tumors and significant in vivo efficacy in various human cancer xenograft models.[6] Currently being evaluated in combination therapies. |
| SCH772984 | Merck | Preclinical/Phase I (as MK-8353) | Potent preclinical activity in BRAF/RAS-mutant cancer cell lines and in models of acquired resistance to BRAF/MEK inhibitors. MK-8353, a clinical analog, showed antitumor activity in patients with BRAF V600-mutant melanoma. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ERK inhibitors.
Biochemical ERK Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ERK1 or ERK2.
Figure 2: General workflow for a biochemical ERK kinase assay.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
ERK substrate (e.g., Myelin Basic Protein - MBP)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Prepare a master mix containing the ERK enzyme and substrate in the kinase buffer.
-
Add the master mix to the wells containing the inhibitors.
-
Prepare an ATP solution in the kinase buffer and add it to the wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK (pERK) and Phospho-RSK (pRSK)
This method is used to assess the on-target effect of ERK inhibitors by measuring the phosphorylation status of ERK and its downstream substrate, RSK.
Figure 3: Experimental workflow for Western blot analysis of pERK and pRSK.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-pRSK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the ERK inhibitor or vehicle control (DMSO) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitors
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the ERK inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Collection - Data from First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - Cancer Discovery - Figshare [aacr.figshare.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Dual Targeting of MEK and ERK: A Synergistic Strategy to Overcome Resistance in MAPK-Driven Cancers
A comprehensive analysis of preclinical data reveals that the combination of Erk-IN-8 with various MEK inhibitors demonstrates significant synergistic anti-tumor activity. This guide provides a comparative overview of the performance of this combination therapy, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential to overcome acquired resistance to MEK inhibitors and enhance therapeutic efficacy.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1] Its dysregulation is implicated in over 30% of all human cancers, making it a prime target for therapeutic intervention.[2][3] While MEK inhibitors have shown clinical success, particularly in BRAF-mutant melanoma, their efficacy is often limited by the development of acquired resistance.[4][5] A primary mechanism of this resistance is the reactivation of the MAPK pathway, leading to the restoration of ERK signaling.[4][5][6] This has prompted the investigation of combining MEK inhibitors with ERK inhibitors to achieve a more profound and durable pathway inhibition.
Overcoming Resistance Through Dual Inhibition
Preclinical studies have consistently shown that tumors with acquired resistance to MEK inhibitors remain dependent on the MAPK pathway and are sensitive to inhibitors that act downstream of MEK, such as ERK inhibitors.[4] The combination of a MEK inhibitor with an ERK inhibitor, like this compound, has been shown to be synergistic, not only in overcoming acquired resistance but also in preventing its emergence.[4] This dual-node targeting results in a deeper and more sustained suppression of MAPK signaling than can be achieved with either agent alone.[6][7]
The synergistic effect is particularly pronounced in RAS-mutant cancer models.[2][6][7] In these models, MEK inhibition can lead to a feedback reactivation of the pathway at the level of CRAF.[2][7] By simultaneously inhibiting ERK, this reactivation loop is effectively blocked, leading to a more potent anti-tumor effect.[2][7] In contrast, in BRAF-mutant models where the RAF complex is dissociated from RAS, the combination is often additive rather than synergistic.[2][6][7]
Comparative Efficacy of this compound in Combination with MEK Inhibitors
The following tables summarize the quantitative data from preclinical studies, comparing the effects of single-agent MEK inhibitors versus their combination with an ERK inhibitor.
| Cell Line | Cancer Type | Mutation | MEK Inhibitor | ERK Inhibitor | Combination Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Cobimetinib | GDC-0994 | Synergistic | [2] |
| NCI-H2122 | Non-Small Cell Lung Cancer | KRAS G12C | Cobimetinib | GDC-0994 | Synergistic | [8] |
| HCT116 | Colorectal Cancer | KRAS G13D | Cobimetinib | GDC-0994 | Synergistic | [2] |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Selumetinib | AZD0364 | Synergistic | [9] |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | Selumetinib | AZD0364 | Synergistic | [9] |
Table 1: In Vitro Synergy of MEK and ERK Inhibitor Combinations. This table highlights the synergistic interactions observed in various cancer cell lines.
| Xenograft Model | Cancer Type | Mutation | MEK Inhibitor | ERK Inhibitor | Outcome | Reference |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Cobimetinib (5 mg/kg, PO, QD) | GDC-0994 (60 mg/kg, PO, QD) | Significant decrease in tumor growth compared to single agents | [2][8] |
| NCI-H2122 | Non-Small Cell Lung Cancer | KRAS G12C | Cobimetinib (5 mg/kg, PO, QD) | GDC-0994 (60 mg/kg, PO, QD) | Significantly greater anti-tumor activity | [8] |
| PDAC GEMM | Pancreatic Ductal Adenocarcinoma | KRAS | Cobimetinib (5 mg/kg, PO, QD) | GDC-0994 (60 mg/kg, PO, QD) | More potent reduction of MAPK-target gene expression and tumor progression | [2] |
| NSCLC GEMM | Non-Small Cell Lung Cancer | KRAS | Cobimetinib (5 mg/kg, PO, QD) | GDC-0994 (60 mg/kg, PO, QD) | More potent suppression of MAPK signaling and tumor progression | [2] |
Table 2: In Vivo Efficacy of MEK and ERK Inhibitor Combinations. This table summarizes the enhanced anti-tumor activity of the combination therapy in animal models.
Molecular Effects of Combined MEK and ERK Inhibition
The synergistic anti-tumor activity of the MEK and ERK inhibitor combination is underpinned by significant molecular changes:
-
Suppression of Pathway Output: The combination leads to a more profound and prolonged suppression of downstream MAPK signaling, as evidenced by reduced phosphorylation of p90RSK (a direct substrate of ERK) and decreased expression of MAPK target genes such as DUSP4, DUSP6, SPRY2, and SPRY4.[2][8]
-
Cell Cycle Arrest: The combination results in stronger reduction of cyclin D1 accumulation and increased levels of the cell cycle inhibitor p27.[2]
-
Induction of Apoptosis: Increased levels of cleaved PARP and cleaved caspase-3 indicate enhanced induction of apoptosis with the combination therapy.[2][8]
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below.
Cell Viability Assays
Cell viability is typically assessed using ATP-based assays (e.g., CellTiter-Glo) or DNA synthesis assays (e.g., EdU incorporation). Cells are plated in multi-well plates and treated with a dose matrix of the MEK and ERK inhibitors for a specified period (e.g., 48-72 hours).[2] The 50% growth inhibition (GI50) values are calculated, and synergy is determined using models such as the Loewe additivity model.[2][9]
Western Blot Analysis
To assess the phosphorylation status of key proteins in the MAPK pathway, cells or tumor lysates are subjected to western blotting. Primary antibodies against total and phosphorylated forms of MEK, ERK, and RSK are used.[10] Protein bands are visualized and quantified to determine the extent of pathway inhibition.
In Vivo Xenograft Studies
Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into treatment groups and receive the MEK inhibitor, ERK inhibitor, the combination, or vehicle control via oral gavage.[8][11] Tumor volume and body weight are monitored throughout the study.[8] At the end of the study, tumors may be excised for pharmacodynamic analysis of MAPK pathway markers by western blot or immunohistochemistry.[2][8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the synergistic effects of MEK and ERK inhibitors.
Caption: The MAPK signaling cascade with targeted inhibition of MEK and ERK.
Caption: A typical workflow for preclinical evaluation of MEK and ERK inhibitor combinations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. JCI - A PP2A molecular glue overcomes RAS/MAPK inhibitor resistance in KRAS-mutant non–small cell lung cancer [jci.org]
Safety Operating Guide
Navigating the Safe Disposal of Erk-IN-8: A Procedural Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe disposal of Erk-IN-8, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Precautionary Data
Due to the lack of a publicly available, comprehensive Safety Data Sheet, the specific GHS hazard classifications for this compound cannot be definitively provided. However, based on the nature of similar chemical compounds, it is prudent to handle this compound as a hazardous substance. The following table outlines the type of information that would be found in a complete SDS.
| Hazard Classification | Pictogram | Signal Word | Hazard Statement(s) |
| GHS Classification for this compound | Data Not Available | Data Not Available | Data Not Available |
| Example for a similar compound | Irritant, Health Hazard, Environmental Hazard | Warning | May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long lasting effects. |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet provided by the supplier for complete and accurate hazard information.
Experimental Protocol for Disposal
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound in both solid and liquid forms. This protocol is based on standard best practices for the management of hazardous laboratory chemicals.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Safety Goggles: To protect from splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including unused or contaminated powder, and any contaminated consumables (e.g., weighing paper, pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with chemical waste and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions in organic solvents (e.g., DMSO), in a designated, sealed, and leak-proof container.
-
The container must be made of a material compatible with the solvent used.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should generally be collected separately, in accordance with your institution's guidelines.
-
Waste Container Labeling
Properly label all waste containers to ensure safety and compliance.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name, "This compound ", and the name of the solvent if it is a liquid waste.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
Storage of Hazardous Waste
Store hazardous waste containers safely and securely within the laboratory pending pickup.
-
Store containers in a designated, well-ventilated, and secure area.
-
Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Keep containers tightly closed except when adding waste.
Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. Discharge into the environment must be avoided.
Spill and Emergency Procedures
In the event of a spill of this compound powder or solution:
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Wear PPE: Before cleaning up the spill, don the appropriate personal protective equipment.
-
Containment:
-
For a liquid spill , cover and absorb the material with an inert absorbent such as vermiculite, sand, or a chemical spill pillow.
-
For a solid spill , carefully sweep or scoop the material to avoid creating dust.
-
-
Collection: Place the absorbed material or swept powder into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Erk-IN-8
For researchers and scientists engaged in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Erk-IN-8, a potent aniline (B41778) pyrimidine (B1678525) derivative that acts as an ERK inhibitor. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Protocols
This compound requires careful handling due to its chemical nature. The following personal protective equipment (PPE) is mandatory when working with this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Area | Required PPE | Specifications |
| Eyes | Safety glasses or goggles | Must be worn at all times to protect from splashes. |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option. Always check with the glove manufacturer for specific chemical resistance. |
| Body | Laboratory coat | Should be fully buttoned to protect against contamination. |
Handling Procedures:
-
All work with this compound, both in solid and solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the laboratory.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Small Spills:
-
If a small amount of this compound is spilled, trained personnel may clean it up.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Absorb liquid spills with an inert, dry material such as vermiculite (B1170534) or sand.
-
Carefully sweep up solid spills to avoid generating dust.
-
Place the absorbed material and any contaminated cleaning materials into a designated, sealed hazardous waste container.
Large Spills:
-
Evacuate the immediate area.
-
If the spill is significant or involves volatile solvents, secure the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. All waste containing this compound must be treated as hazardous waste.
Table 2: this compound Disposal Guidelines
| Waste Type | Collection Procedure | Container Labeling |
| Solid Waste | Collect unused this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and sealed hazardous waste container. | "Hazardous Waste," "this compound (solid)," and the approximate quantity. |
| Liquid Waste | Collect solutions of this compound in a designated, sealed hazardous waste container compatible with the solvent used. | "Hazardous Waste," "this compound," the name of the solvent, and the approximate concentration. |
| Sharps Waste | Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-resistant sharps container. | "Hazardous Waste - Sharps," and "this compound." |
Disposal Workflow:
Do not dispose of this compound waste down the drain or in the regular trash. All hazardous waste must be collected and disposed of through your institution's EHS department or a licensed chemical waste disposal contractor. Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
Caption: Workflow for the safe disposal of this compound waste.
The ERK Signaling Pathway
This compound is an inhibitor of the Extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK signaling pathway. This pathway is a crucial chain of proteins in the cell that relays signals from the cell surface to the DNA in the nucleus, regulating processes such as cell proliferation, differentiation, and survival. The canonical pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of Ras, which in turn activates a cascade of kinases: Raf, MEK, and finally ERK.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
